2-(3-Methyl-3-butenyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbut-3-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)7-8-10-5-3-4-6-11(10)12(13)14/h3-6H,1,7-8H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJFZQOJOUUEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641259 | |
| Record name | 2-(3-Methylbut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-06-8 | |
| Record name | 2-(3-Methylbut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Methyl-3-butenyl)benzoic Acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-(3-methyl-3-butenyl)benzoic acid, a prenylated benzoic acid derivative. While direct literature on this specific molecule is sparse, this document consolidates information from related compounds to present a scientifically grounded perspective on its synthesis, characterization, and potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring novel chemical entities.
Introduction: The Significance of Prenylated Benzoic Acids
Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications, from food preservation to pharmaceuticals.[1] The addition of a prenyl group, such as the 3-methyl-3-butenyl moiety, can significantly modulate the biological activity of the parent molecule. Prenylated benzoic acid derivatives, found in various plant species, have demonstrated a spectrum of interesting biological activities, including anti-infective, anti-inflammatory, and cytotoxic properties.[2][3] This suggests that this compound holds potential as a scaffold for the development of new therapeutic agents. This guide will explore this potential by proposing a synthetic route, predicting its spectral characteristics, and discussing possible areas of biological investigation.
Proposed Synthesis and Purification
Currently, there is no established, published synthesis for this compound. However, based on established organic chemistry principles, a plausible synthetic route can be designed utilizing a Negishi cross-coupling reaction. This approach is advantageous for its tolerance of various functional groups and its effectiveness in forming C(sp²)-C(sp³) bonds.[4][5]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be synthesized from a 2-halobenzoic acid derivative and a suitable organozinc reagent derived from 4-bromo-2-methyl-1-butene.
Caption: Retrosynthetic approach for this compound.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available 2-iodobenzoic acid and 4-bromo-2-methyl-1-butene.
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An In-Depth Technical Guide to the Stability and Storage of 2-(3-Methyl-3-butenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Methyl-3-butenyl)benzoic acid is a bespoke organic molecule that holds potential in various research and development applications, including as a building block in medicinal chemistry and materials science. Its unique structure, combining a benzoic acid moiety with an unsaturated butenyl side chain, presents specific challenges and considerations regarding its chemical stability and long-term storage. This guide, compiled from the perspective of a Senior Application Scientist, provides a comprehensive overview of the stability profile of this compound, outlines potential degradation pathways, and offers detailed protocols for its appropriate storage and stability assessment. The information herein is designed to ensure the integrity of the compound throughout its lifecycle in a research and development setting.
Chemical Profile and Inherent Stability Considerations
This compound is an aromatic carboxylic acid with a molecular structure that features two key reactive centers: the carboxylic acid group and the terminal double bond of the butenyl side chain. The stability of the molecule is a composite of the characteristics of these functional groups.
The benzoic acid core is generally stable but can undergo decarboxylation at elevated temperatures. The butenyl side chain, however, introduces a higher degree of reactivity. The terminal double bond is susceptible to oxidation, and the allylic position (the carbon atom adjacent to the double bond) can be a site for radical formation, potentially leading to polymerization.
Recommended Storage Conditions
To maintain the long-term integrity of this compound, the following storage conditions are recommended based on its chemical structure and potential for degradation:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential oxidative degradation and thermal decomposition (decarboxylation). |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against air oxidation of the butenyl side chain. |
| Light | Amber vial or light-proof container | Prevents photolytic degradation, which can be a concern for compounds with aromatic rings and double bonds. |
| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container materials. |
| Purity | Store in a purified form | Impurities can act as catalysts for degradation. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. Based on the structure of this compound, the following degradation mechanisms are plausible:
Oxidation of the Butenyl Side Chain
The terminal double bond is a prime target for oxidation. This can occur via several mechanisms:
-
Epoxidation: Reaction with atmospheric oxygen or trace peroxides can form an epoxide.
-
Oxidative Cleavage: More aggressive oxidation can cleave the double bond, leading to the formation of a ketone and formaldehyde.[1][2][3] This can be a significant degradation pathway, especially in the presence of ozone or other strong oxidizing agents.[1][2]
Free-Radical Polymerization
The allylic hydrogens on the butenyl side chain can be abstracted to form a resonance-stabilized radical. This radical can then initiate a chain-reaction polymerization with other molecules of this compound, leading to the formation of oligomers or polymers.[4][5] This process can be initiated by light, heat, or radical initiators.
Thermal Degradation (Decarboxylation)
Like many benzoic acid derivatives, this compound can undergo decarboxylation at high temperatures, leading to the loss of carbon dioxide and the formation of 1-(3-methyl-3-butenyl)benzene.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A robust stability assessment program is essential to understand the degradation profile of this compound and to establish a reliable shelf-life. This involves forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]
Protocol Overview:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following stress conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9][10][11][12][13] A dark control should be maintained under the same temperature conditions.
-
-
Time Points: Sample the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see below).
Caption: Workflow for the forced degradation study of this compound.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[14][15][16][17][18]
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The forced degradation samples are crucial for demonstrating the specificity of the method by showing that the degradation products are well-resolved from the parent compound.
Long-Term Stability Study Protocol
Following the insights gained from forced degradation studies, a long-term stability study should be initiated to establish a re-test period or shelf life under the recommended storage conditions.[19][20][21][22][23]
Protocol:
-
Batch Selection: Use at least three representative batches of this compound.
-
Container Closure System: Store the samples in the proposed long-term storage container (e.g., amber glass vials with inert gas overlay).
-
Storage Conditions:
-
Long-Term: 2-8°C.
-
Accelerated: 25°C / 60% RH or 40°C / 75% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, the samples should be tested for:
-
Appearance
-
Assay (using the validated stability-indicating HPLC method)
-
Purity (including the quantification of any specified and unspecified degradation products)
-
Conclusion
The stability of this compound is governed by the reactivity of both its carboxylic acid function and its unsaturated side chain. The primary degradation pathways to consider are oxidation of the butenyl group, potential for free-radical polymerization, and thermal decarboxylation. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light—is paramount to preserving the integrity of this compound.
The provided protocols for forced degradation and long-term stability studies, coupled with a robust stability-indicating HPLC method, form a comprehensive framework for characterizing the stability profile of this compound. This systematic approach will ensure the quality and reliability of the material for its intended scientific applications.
References
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
- Al-Absi, R. S., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals.
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Pharma Dekho. (2023). Sop for force degradation study. Available from: [Link]
- Al-Absi, R. S., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen.
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
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Pharma Tides. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
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Chemistry LibreTexts. (2021). 10.7: Oxidation Reactions of Alkenes. Available from: [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228.
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]
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European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]
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SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]
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Chemistry LibreTexts. (2023). Oxidative Cleavage of Double Bonds. Available from: [Link]
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U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
- Sibińska, M., et al. (2020). Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants.
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- Asatryan, R. S., et al. (2025). Polymerisation of Allyl Compounds.
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IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link]
- Zubov, V. P., et al. (1979). Reactivity of Allyl Monomers in Radical Polymerization. Journal of Macromolecular Science: Part A - Chemistry, 13(1), 111-131.
- Gawarecka, K., et al. (2025). Double Bond Stereochemistry Influences the Susceptibility of Short-Chain Isoprenoids and Polyprenols to Decomposition by Thermo-Oxidation.
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European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
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PharmaRegulatory.in. (2025). Stability Testing Requirements as per ICH Q1A Guidelines. Available from: [Link]
- Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society, 67(5), 812-816.
- Lin, C. Y., et al. (2014). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. The Journal of organic chemistry, 79(16), 7434–7445.
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Total Organic Chemistry. (2020). Allylic Halogenation and Substitution. YouTube. Available from: [Link]
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Introduction to prenylated secondary metabolites in plants
An In-depth Technical Guide to Prenylated Secondary Metabolites in Plants
Abstract
Prenylated secondary metabolites represent a vast and structurally diverse class of natural products synthesized by plants. The addition of a lipophilic prenyl group to a core aromatic structure dramatically alters the compound's biological properties, often enhancing its bioactivity and therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the biosynthesis, chemical diversity, and pharmacological significance of these molecules. We will explore the enzymatic machinery responsible for prenylation, established methodologies for their isolation and characterization, and forward-looking perspectives on metabolic engineering for enhanced production.
The Foundation: Biosynthesis of Prenylated Compounds
The creation of a prenylated secondary metabolite is a fascinating example of metabolic convergence, where two of the plant's major biosynthetic routes intersect. Understanding this origin is critical for any attempt at isolation or synthetic biology. The process requires two distinct components: an aromatic acceptor molecule and a lipophilic prenyl donor group.
Origin of the Aromatic Core
The aromatic scaffold of most prenylated phenolics, including flavonoids, coumarins, and stilbenoids, is derived from the Shikimate and Phenylpropanoid Pathways . Starting from primary metabolites, this pathway generates key aromatic amino acids like L-phenylalanine, which is then converted into various phenolic precursors. For other classes, like certain alkaloids or polyketides, alternative pathways provide the aromatic acceptor.
Origin of the Prenyl Donor
The prenyl groups are isoprenoid units derived from two independent pathways that synthesize the five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1]
-
Mevalonate (MVA) Pathway: Primarily active in the cytoplasm and mitochondria.
-
Methylerythritol Phosphate (MEP) Pathway: Active in the plastids.
These C5 units are sequentially condensed to form longer prenyl diphosphates, such as geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15), which serve as the donors for the prenylation reaction.[2]
The Crucial Junction: The Role of Prenyltransferases (PTs)
The key enzymatic step is the covalent attachment of the prenyl group to the aromatic acceptor, a reaction catalyzed by prenyltransferases (PTs) .[3] These enzymes are pivotal as they control the final structure and diversity of the resulting metabolite.[1] Plant aromatic PTs are often membrane-bound enzymes that exhibit specificity for both the aromatic substrate (e.g., a specific flavonoid or stilbenoid) and the prenyl donor (e.g., DMAPP or GPP).[4] The identification and characterization of these enzymes have been a major focus of research, as they are prime targets for metabolic engineering.[1]
Chemical Diversity and Pharmacological Potential
The addition of a prenyl group significantly increases the lipophilicity of a molecule, which can enhance its interaction with cell membranes and protein targets, often leading to improved bioavailability and bioactivity.[5][6] This structural modification has given rise to thousands of unique compounds with promising therapeutic applications.
| Class of Compound | Representative Examples | Key Biological Activities | Reference(s) |
| Prenylated Flavonoids | Isobavachalcone, 8-Prenylnaringenin, Glyceollin | Anti-cancer, Anti-inflammatory, Antimicrobial, Antioxidant, Estrogenic | [5][7][8] |
| Prenylated Coumarins | Osthole, Ferulic acid prenyl esters | Anti-inflammatory, Anti-HIV, Anticoagulant, Neuroprotective | [9][10][11] |
| Prenylated Stilbenoids | Arachidin-1, Resveratrol prenyl derivatives | Anti-cancer, Antioxidant, Anti-inflammatory, Cardioprotective | [12][13][14] |
| Prenylated Alkaloids | Flustramine A, Brevicompanine B | Anticancer, Antibacterial, Antifungal | [15][16][17] |
Causality Insight: The enhanced activity of prenylated compounds is often attributed to the "membrane-anchor" effect. The lipophilic prenyl chain facilitates insertion into the lipid bilayer of cell membranes, increasing the local concentration of the compound near membrane-bound targets like receptors or enzymes. This can lead to more potent inhibition or modulation compared to the non-prenylated parent molecule.[7]
Methodologies for Isolation, Purification, and Characterization
The investigation of prenylated metabolites requires robust and systematic experimental workflows. The lipophilic nature of these compounds dictates specific choices in extraction and chromatography.
General Experimental Workflow
A typical workflow involves a multi-stage process designed to progressively enrich the target compounds from a complex plant matrix.
Protocol: Isolation of Prenylated Phenolics via High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a support-free liquid-liquid chromatography technique exceptionally well-suited for separating compounds with moderate to high lipophilicity, minimizing irreversible adsorption that can occur on solid stationary phases.[18]
Rationale for Method Choice: Unlike traditional column chromatography where compounds can be lost on the solid support, HSCCC relies solely on the partitioning of a compound between two immiscible liquid phases. This is ideal for prenylated compounds, whose lipophilic tails can cause strong, sometimes irreversible, binding to silica or C18 stationary phases, leading to poor recovery.
Step-by-Step Methodology: (Adapted from[18])
-
Preparation of Two-Phase Solvent System:
-
Select a biphasic solvent system based on the polarity of the target compounds. A common system for prenylated phenolics is n-hexane/ethanol/water (5:4:1, v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature.
-
Separate the upper (stationary) and lower (mobile) phases for use.
-
-
HSCCC System Preparation (Self-Validation):
-
Fill the entire column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) into the column at a desired flow rate (e.g., 2.0 mL/min) while the column is rotating at high speed (e.g., 850 rpm).
-
Trustworthiness Check: Monitor the effluent until the mobile phase emerges. The volume of the stationary phase displaced is the mobile phase volume. The stationary phase retention should be high (typically >70%) to ensure good separation efficiency.
-
-
Sample Loading and Separation:
-
Dissolve the crude or pre-fractionated plant extract in a small volume of the biphasic solvent mixture (e.g., equal parts upper and lower phase).
-
Inject the sample into the column through the sample loop.
-
Continue pumping the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the effluent at regular intervals using a fraction collector.
-
Analyze the collected fractions using a rapid analytical method like Thin-Layer Chromatography (TLC) or analytical HPLC-DAD to identify fractions containing the target compounds.
-
-
Compound Identification:
Protocol: Characterization by HPLC-MS and NMR
Rationale for Method Choice: This combination provides orthogonal data for unambiguous structure determination. HPLC-MS provides accurate mass and fragmentation data, allowing for molecular formula determination. NMR provides detailed information about the carbon-hydrogen framework, establishing connectivity and stereochemistry.[19][20]
Step-by-Step Methodology:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Dissolve the purified compound in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., QTOF-MS).
-
Use a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to aid ionization).
-
Data Acquisition: Acquire data in both positive and negative ion modes to maximize information. Obtain the high-resolution mass of the parent ion to predict the elemental composition. Perform MS/MS fragmentation to observe characteristic losses (e.g., loss of the prenyl group) that support the structural hypothesis.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sufficient amount of the pure compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
1D NMR (¹H and ¹³C): Acquire proton and carbon spectra. The ¹H NMR will show characteristic signals for aromatic protons, hydroxyl groups, and the vinyl and methyl protons of the prenyl group.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the structure.
-
COSY establishes proton-proton couplings (¹H-¹H connectivity).
-
HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond connectivity).
-
HMBC shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range connectivity), which is essential for connecting the prenyl group to the correct position on the aromatic ring.
-
-
Metabolic Engineering and Future Perspectives
The low abundance of many valuable prenylated compounds in their native plants presents a significant bottleneck for commercialization.[21] Metabolic engineering, in both plants and microbial hosts, offers a promising solution to increase yields.[2]
-
Engineering in Plants: This can involve the overexpression of rate-limiting biosynthetic enzymes or regulatory genes.[22] For example, enhancing the expression of a specific prenyltransferase in a plant that already produces the aromatic precursor can significantly boost the final product yield. Plant cell or hairy root cultures are also effective platforms for controlled production.[13][14]
-
Microbial Production: A powerful strategy involves transferring the entire plant biosynthetic pathway into a microbial chassis like Saccharomyces cerevisiae (yeast) or Escherichia coli.[2] This approach allows for rapid, scalable, and contained production in bioreactors, independent of geographical or climatic constraints. The challenge lies in successfully expressing and balancing the activity of multiple plant enzymes in a foreign host.[4]
The continued discovery of novel prenyltransferases and a deeper understanding of their regulatory mechanisms will be the driving force for future innovations in this field, paving the way for sustainable sources of these high-value compounds for the pharmaceutical and nutraceutical industries.
References
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-
Plant aromatic prenyltransferases involved in the prenylation of flavonoids. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Production of secondary metabolites from plants and their advantages. (2022, November 23). YouTube. Retrieved January 23, 2026, from [Link]
-
Phytochemistry and pharmacology of natural prenylated flavonoids. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]
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Engineering Plant Secondary Metabolism in Microbial Systems. (2017). Oxford Academic. Retrieved January 23, 2026, from [Link]
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Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Engineering secondary metabolite production in plants. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Prenylation modulates the bioavailability and bioaccumulation of dietary flavonoids. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]
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A systematic review on biological activities of prenylated flavonoids. (2013). PubMed. Retrieved January 23, 2026, from [Link]
-
Naturally occurring prenylated stilbenoids: food sources, biosynthesis, applications and health benefits. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Isolation and purification of prenylated phenolics from Amorpha fruticosa by high-speed counter-current chromatography. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Prenylated indole derivatives from fungi: structure diversity, biological activities, biosynthesis and chemoenzymatic synthesis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. (2009). PubMed. Retrieved January 23, 2026, from [Link]
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Prenylated coumarins from the fruits of Artocarpus heterophyllus with their potential anti-inflammatory and anti-HIV activities. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
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Prenylation modulates the bioavailability and bioaccumulation of dietary flavonoids. (2014). PubMed. Retrieved January 23, 2026, from [Link]
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Protein Prenylation Makeovers in Plants: Insights into Substrate Diversification. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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(A) Prenylation patterns present on prenylated stilbenoids. (B) Chemical structures of four main prenylated stilbenoids identified in elicited peanut hairy root culture. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Extraction and Isolation of Phenolic Compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Protein Prenylation in Plants: Mechanisms and Functional Implications. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Purity Analysis of 2-(3-Methyl-3-butenyl)benzoic Acid by High-Performance Liquid Chromatography
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-Methyl-3-butenyl)benzoic acid purity. Developed for researchers, scientists, and professionals in drug development, this document provides a step-by-step protocol, explains the scientific rationale behind the methodological choices, and outlines a validation strategy compliant with international standards. The method is designed to be stability-indicating, capable of separating the main analyte from potential process-related impurities and degradation products.
Introduction: The Analytical Challenge
This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]
The primary analytical challenge lies in developing a method that can not only quantify the main peak but also resolve it from structurally similar impurities. These may include starting materials, isomers, and by-products from the synthetic route.[2][3] This application note describes a reversed-phase HPLC (RP-HPLC) method that leverages a C18 stationary phase and a photodiode array (PDA) detector to achieve these goals.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to effective HPLC method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₂ | [4] |
| Molecular Weight | 190.24 g/mol | [4] |
| Estimated pKa | ~4.2 | [5] |
| UV Absorbance | Expected λmax ~230 nm and ~275 nm | Inferred from benzoic acid chromophore |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile) | [6][7] |
The carboxylic acid moiety dictates the compound's acidic nature, making the mobile phase pH a critical parameter for controlling retention and peak shape.[8][9] The benzoic acid ring acts as a chromophore, allowing for sensitive UV detection.
HPLC Method for Purity Analysis
This section details the optimized HPLC method for the analysis of this compound. The rationale for each parameter selection is provided to offer a deeper understanding of the method's mechanics.
Instrumentation, Columns, and Reagents
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Photodiode Array (PDA) detector.[10][11][12]
-
Column: A C18 reversed-phase column is recommended due to its versatility and effectiveness in retaining and separating aromatic compounds.[13][14][15][16]
-
Dimensions: 150 mm x 4.6 mm
-
Particle Size: 5 µm
-
Pore Size: 120 Å
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
-
Phosphoric acid (H₃PO₄), analytical grade
-
This compound reference standard
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric acid in Water | The acidic pH ensures that the carboxylic acid group of the analyte is protonated (non-ionized), leading to better retention and sharp, symmetrical peaks on a C18 column.[8][9][17] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography, providing good separation efficiency for a wide range of compounds. |
| Gradient Elution | 0-20 min: 40-80% B20-25 min: 80% B25.1-30 min: 40% B | A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | PDA Detector, 230 nm | The primary wavelength of 230 nm is chosen for high sensitivity based on the expected UV absorbance of the benzoic acid chromophore. The PDA detector allows for the acquisition of the full UV spectrum, which is invaluable for peak purity assessment and identification of unknown impurities.[18][19] |
Solution Preparation
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and prepare it in the same manner as the standard solution.
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing the purity analysis.
System Suitability Testing
Before sample analysis, the performance of the chromatographic system must be verified.
-
Equilibrate the HPLC system with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the standard solution.
-
Evaluate the system suitability parameters against the acceptance criteria in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Sample Analysis Workflow
The following diagram illustrates the workflow for sample analysis.
Caption: Workflow for HPLC purity analysis.
Calculation of Purity
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For the quantification of specific impurities, a reference standard for each impurity would be required.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure its reliability. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[8]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by:
-
Peak Purity Analysis: Utilizing the PDA detector to compare the UV spectra across the main peak. A high peak purity index indicates that the peak is not co-eluting with any impurities.
-
Forced Degradation Studies: The sample is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to resolve the main peak from any degradation products formed.
Linearity
The linearity of the method should be established across a range of concentrations.
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The percentage recovery should be calculated.
| Concentration Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD of the results should be ≤ 2.0%.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day and with a different instrument. The RSD of the combined results from both sets of experiments should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase pH | ± 0.2 units |
The system suitability parameters should remain within the acceptance criteria for all variations.
Potential Impurities and Rationale for Separation
A well-developed HPLC method should be able to separate the main analyte from potential impurities. Based on the structure of this compound and general synthetic routes for substituted benzoic acids, potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Positional Isomers: For example, 3-(3-Methyl-3-butenyl)benzoic acid or 4-(3-Methyl-3-butenyl)benzoic acid.
-
By-products: Such as products of oxidation of the double bond (e.g., diols, aldehydes).
The gradient elution and the C18 stationary phase are chosen to provide a broad range of hydrophobicity, which is crucial for separating these structurally similar compounds.
The logical relationship for impurity separation is visualized in the following diagram:
Caption: Logical separation of potential impurities.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for determining the purity of this compound. By following the outlined protocols for method execution and validation, researchers and quality control analysts can ensure the generation of accurate and reproducible data, which is essential for regulatory compliance and product quality assurance. The use of a PDA detector adds a layer of confidence through peak purity analysis, making this method suitable for stability studies and the analysis of complex sample matrices.
References
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The Versatile Synthon: Application Notes for 2-(3-Methyl-3-butenyl)benzoic Acid in Organic Synthesis
Introduction: A Building Block of Untapped Potential
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(3-Methyl-3-butenyl)benzoic acid, a seemingly unassuming molecule, presents itself as a versatile and powerful synthon for the synthesis of a variety of heterocyclic and carbocyclic frameworks. Its unique structural motif, featuring a carboxylic acid ortho to a prenyl-like side chain, offers a rich playground for diverse chemical transformations. The carboxylic acid can act as an internal nucleophile or a directing group for catalytic processes, while the terminal alkene provides a handle for electrophilic additions, cycloadditions, and transition metal-catalyzed cyclizations. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Synthesis of the Building Block: A Directed C-H Functionalization Approach
The efficient synthesis of this compound is crucial for its widespread application. While several synthetic routes can be envisioned, a particularly elegant and atom-economical approach involves the direct ortho-C-H functionalization of benzoic acid. Ruthenium-catalyzed C-H activation has emerged as a powerful tool for the regioselective introduction of functional groups onto aromatic rings, and this strategy can be adapted for the synthesis of our target molecule.[1]
Conceptual Workflow for Synthesis
Caption: Ruthenium-catalyzed ortho-allylation of benzoic acid.
Detailed Synthetic Protocol
Reaction: Ruthenium-Catalyzed ortho-Prenylation of Benzoic Acid
| Reagent/Solvent | Molar Equiv. | Amount |
| Benzoic Acid | 1.0 | 1.22 g (10 mmol) |
| Prenyl Acetate | 1.5 | 1.92 g (15 mmol) |
| [Ru(p-cymene)Cl₂]₂ | 0.025 | 153 mg (0.25 mmol) |
| K₃PO₄ | 2.0 | 4.25 g (20 mmol) |
| 1,4-Dioxane | - | 50 mL |
Procedure:
-
To an oven-dried Schlenk flask, add benzoic acid, [Ru(p-cymene)Cl₂]₂, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and prenyl acetate via syringe.
-
Stir the reaction mixture at 80 °C for 16 hours under an argon atmosphere.
-
Cool the reaction to room temperature and quench with 1 M HCl (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1 to 7:3) to afford this compound as a colorless oil.
Rationale: The carboxylate group of benzoic acid acts as a directing group, facilitating the regioselective C-H activation at the ortho position by the ruthenium catalyst. The subsequent reaction with prenyl acetate introduces the desired alkenyl side chain.
Application I: Electrophilic Cyclization - The Iodolactonization Pathway
The presence of both a nucleophilic carboxylic acid and an alkene in a proximate relationship makes this compound an ideal substrate for electrophilic cyclization reactions. Iodolactonization, a classic yet powerful transformation, provides a facile route to iodinated lactones, which are valuable intermediates for further synthetic manipulations.[2][3][4]
Mechanism of Iodolactonization
Caption: Mechanism of iodolactonization.
The reaction proceeds through the formation of an iodonium ion intermediate upon the addition of iodine to the alkene. The carboxylate then acts as an internal nucleophile, attacking the more substituted carbon of the iodonium ion in an anti-fashion, leading to the formation of a five-membered lactone ring.[4]
Detailed Protocol for Iodolactonization
Reaction: Synthesis of 4-(Iodomethyl)-3,3-dimethyl-3,4-dihydro-1H-isochromen-1-one
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | 1.90 g (10 mmol) |
| Sodium Bicarbonate (NaHCO₃) | 3.0 | 2.52 g (30 mmol) |
| Iodine (I₂) | 1.5 | 3.81 g (15 mmol) |
| Tetrahydrofuran (THF) | - | 50 mL |
| Water | - | 50 mL |
Procedure:
-
Dissolve this compound in a mixture of THF and water in a round-bottom flask.
-
Add sodium bicarbonate to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine in THF to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford the iodolactone as a white solid.
Application II: Palladium-Catalyzed Intramolecular Heck Cyclization
The intramolecular Heck reaction is a powerful method for the construction of carbocyclic and heterocyclic rings.[5][6] this compound, upon conversion to a suitable derivative such as an ester or amide of a halogenated phenol or aniline, can undergo an intramolecular Heck cyclization to generate a six-membered ring system.
Conceptual Workflow for Heck Cyclization
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A Comprehensive Guide to Investigating the Antimicrobial Properties of Prenylated Benzoic Acid Derivatives
An Application Note for Researchers and Drug Development Professionals
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. In this context, nature remains a vast and largely untapped reservoir of chemical diversity for the discovery of new therapeutic agents. Prenylated benzoic acid derivatives, a class of secondary metabolites found in various plant species, particularly the genus Piper, have emerged as promising candidates.[1][2] These compounds are characterized by a benzoic acid core functionalized with one or more isoprenoid (prenyl) side chains. This unique structural feature often imparts significant biological activity, including antibacterial, antifungal, and antiparasitic properties.[2][3]
The prenyl groups enhance the lipophilicity of the benzoic acid scaffold, which is hypothesized to facilitate interaction with and disruption of microbial cell membranes—a key potential mechanism of action.[4] Despite promising initial findings, a standardized and comprehensive framework for evaluating these compounds is lacking. This guide provides a structured, multi-stage workflow for the systematic investigation of prenylated benzoic acid derivatives, from initial characterization to preliminary safety assessment. Our objective is to equip researchers with robust, validated protocols and the causal reasoning behind them, ensuring data integrity and accelerating the journey from discovery to potential clinical application.
Part 1: Compound Identity, Purity, and Characterization
Expertise & Experience: Before any biological evaluation, the absolute identity and purity of the test compound must be unequivocally established. Failure to do so is a common pitfall that leads to irreproducible results. Spectroscopic methods are the gold standard for structural elucidation of novel natural products.[5][6]
Protocol 1: Structural Elucidation and Purity Assessment
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure and assess the purity of the isolated or synthesized prenylated benzoic acid derivative.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it.
-
For high-resolution mass spectrometry (HRMS), prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
NMR Spectroscopy:
-
Acquire ¹H NMR (Proton NMR) spectra to identify the number and types of protons and their connectivity.
-
Acquire ¹³C NMR (Carbon NMR) spectra to determine the number and types of carbon atoms in the molecule.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete bonding framework of the molecule.[3] These 2D techniques are essential for unambiguously assigning complex structures, particularly the positioning of prenyl groups on the aromatic ring.[7]
-
-
Mass Spectrometry:
-
Utilize an HRMS technique, such as Electrospray Ionization Time-of-Flight (ESI-TOF), to determine the compound's exact mass.
-
The exact mass provides the elemental formula, which serves as a crucial cross-validation of the NMR-derived structure.
-
-
Purity Analysis:
-
Assess purity using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. A pure compound should yield a single, sharp peak. Purity should ideally be >95% for use in biological assays.
-
Data Presentation:
| Analytical Technique | Parameter Measured | Purpose |
| ¹H and ¹³C NMR | Chemical Shift (δ), Coupling Constants (J) | Determines the carbon-hydrogen framework. |
| 2D NMR (COSY, HSQC, HMBC) | Nuclear Overhauser Effects, Correlations | Establishes atom connectivity and 3D structure.[5] |
| High-Resolution MS | Exact Mass-to-Charge Ratio (m/z) | Confirms the elemental formula. |
| HPLC-PDA | Retention Time, UV-Vis Spectrum | Quantifies purity and confirms identity. |
Part 2: Foundational In Vitro Antimicrobial Activity Assessment
Expertise & Experience: The cornerstone of antimicrobial evaluation is determining the minimum concentration of a compound required to inhibit or kill a microorganism. Broth microdilution is the preferred quantitative method as it is reproducible and allows for high-throughput screening.[8][9] We will follow the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure that our data is standardized and comparable across different studies.[10][11][12][13]
Caption: Workflow for determining MIC and MBC.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a measure of the compound's bacteriostatic potential. The broth microdilution method is used for its efficiency and conservation of test compound.[14]
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit microbial growth.
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Select a panel of relevant bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). Include both Gram-positive and Gram-negative organisms to assess the spectrum of activity.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), pick 4-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Causality: The MBC determines if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). It is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Methodology:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC assay that yields no bacterial growth on the MHA plate.
Data Presentation:
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC ratio) |
| Derivative A | S. aureus | 8 | 16 | Bactericidal (≤4) |
| Derivative A | E. coli | 64 | >256 | Bacteriostatic (>4) |
| Vancomycin | S. aureus | 1 | 2 | Bactericidal (≤4) |
Part 3: Elucidating the Mechanism of Action
Expertise & Experience: A key differentiator for a novel antimicrobial is a unique mechanism of action. Based on the lipophilic nature of prenyl groups, a primary hypothesis is the disruption of the bacterial cell membrane.[4] This can be tested directly by measuring the leakage of intracellular components.
Caption: Proposed membrane disruption mechanism.
Protocol 4: Cell Membrane Integrity Assay using Propidium Iodide (PI)
Causality: Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells. However, if the membrane is compromised, PI enters the cell, binds to DNA, and fluoresces, providing a direct measure of membrane damage.
Methodology:
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells twice with a non-fluorescent buffer (e.g., PBS) and resuspend to a standardized optical density (e.g., OD₆₀₀ = 0.5).
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Add the prenylated benzoic acid derivative at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Include a positive control for membrane disruption (e.g., 70% ethanol) and a negative control (untreated cells).
-
Add PI to each well to a final concentration of 5 µM.
-
-
Measurement:
-
Measure fluorescence immediately and then at timed intervals (e.g., every 5 minutes for 1 hour) using a plate reader (Excitation: ~535 nm, Emission: ~617 nm).
-
-
Data Analysis:
-
An increase in fluorescence over time, relative to the untreated control, indicates membrane damage. The rate and magnitude of the increase are proportional to the extent of the damage.
-
Part 4: Preliminary Assessment of Host Cell Toxicity
Expertise & Experience: A successful antimicrobial must be selectively toxic to pathogens while sparing host cells. Cytotoxicity assays are therefore a mandatory step in the early-stage evaluation of any potential drug candidate.[15] The MTT assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16][17]
Protocol 5: MTT Assay for Mammalian Cell Cytotoxicity
Causality: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the prenylated benzoic acid derivative in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation:
| Compound | Cell Line | IC₅₀ (µg/mL) | MIC for S. aureus (µg/mL) | Selectivity Index (IC₅₀/MIC) |
| Derivative A | HEK293 | 128 | 8 | 16 |
| Doxorubicin | HEK293 | 0.5 | N/A | N/A |
Interpretation: The Selectivity Index (SI) is a critical parameter. A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to mammalian cells.
Part 5: The Path Forward - A Look at In Vivo Models
Expertise & Experience: While in vitro data is essential, it does not fully predict a compound's efficacy in a complex biological system. In vivo animal models are a critical next step to evaluate pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body and the pathogen).[18][19]
The choice of model depends on the target pathogen and infection type. Common models include murine thigh infection models for systemic bacterial infections or topical infection models for skin pathogens.[20][21] These studies are crucial for establishing proof-of-concept before advancing to more complex preclinical studies.
Caption: A simplified antimicrobial drug discovery pipeline.
References
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Richards, J. J., et al. (2014). Antiherbivore Prenylated Benzoic Acid Derivatives from Piper kelleyi. Journal of Natural Products. [Link][5][6][7]
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Saleem, M., et al. (2012). PRENYLATED BENZOIC ACID DERIVATIVES FROM PIPER SPECIES AS SOURCE OF ANTI-INFECTIVE AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link][1][2]
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Flores, N., et al. (2009). Antiparasitic activity of prenylated benzoic acid derivatives from Piper species. Phytochemistry. [Link][3]
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Krajewska, J., & Popek, S. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Postępy Higieny i Medycyny Doświadczalnej. [Link][14]
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Monroe, M. B. B., et al. (2018). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Polymers. [Link][4]
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Li, J., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. International Journal of Clinical and Experimental Medicine. [Link][18]
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European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. [Link][22]
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Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link][10][12]
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Gomes, N. G. N., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link][8]
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Ghavami, S., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link][16]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. [Link][11]
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Zak, O., & O'Reilly, T. (1991). Animal Models in the Evaluation of Antimicrobial Agents. Antimicrobial Agents and Chemotherapy. [Link][19]
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Aly, R., & Maibach, H. I. (2015). In vivo methods for testing topical antimicrobial agents. ResearchGate. [Link][20]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link][13]
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Tariq, A., et al. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science. [Link][23]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. [Link][24]
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Efferth, T., & Koch, E. (2021). Cytotoxicity and Antiviral Activity of Natural Products. MDPI. [Link][15]
-
Thermo Fisher Scientific. (2024). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link][17]
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OMNI Bio. (2022). In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. MDPI. [Link][21]
-
National Institute of Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]
-
Friedrich, U., et al. (2005). New prenylated benzoic acid derivatives of Piper hispidum. Pharmazie. [Link][25]
-
Ríos, J. L., & Recio, M. C. (2005). Screening methods for natural products with antimicrobial activity: A review of the literature. Journal of Ethnopharmacology. [Link][9]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link][26]
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Application Notes and Protocols: Interrogating Cell Cycle Inhibition with 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA) to study cell cycle inhibition. HMBA, a prenylated hydroxybenzoic acid, has been identified as a potent inhibitor of cell cycle progression.[1] This document outlines the core principles of cell cycle analysis and provides detailed, validated protocols for assessing the effects of HMBA on cell proliferation, cell cycle distribution, and the expression of key regulatory proteins. The methodologies described herein are designed to be robust and reproducible, offering a framework for investigating the anticancer potential of HMBA and similar compounds.
Introduction: The Rationale for Targeting the Cell Cycle with HMBA
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[2] The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint, often referred to as the restriction point, beyond which the cell is committed to dividing.[3] This transition is tightly controlled by a complex interplay of proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[2][4]
Specifically, the Cyclin D-CDK4/6 complex plays a pivotal role in initiating the G1/S transition.[3] Overexpression and hyperactivity of this complex are frequently observed in various cancers, making it a prime target for therapeutic intervention.[5][6][7][8]
4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA) is a naturally derived and synthetically accessible compound that has demonstrated efficacy as a cell cycle inhibitor.[1] Mechanistic studies have revealed that HMBA can induce cell cycle arrest in the G1 phase. This is achieved through a dual mechanism: the inhibition of Cyclin D1 expression and the activation of p21(WAF1), a potent cyclin-dependent kinase inhibitor (CKI).[1][9] The p21 protein can inhibit the activity of Cyclin D-CDK4/6 complexes, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting progression into the S phase.[10][11][12]
This guide provides a suite of validated assays to meticulously characterize the cell cycle inhibitory effects of HMBA. By following these protocols, researchers can quantify its impact on cell viability, delineate its effect on cell cycle phase distribution, and confirm its mechanism of action by analyzing key protein expression levels.
Core Experimental Workflow
The investigation of HMBA's effect on the cell cycle follows a logical progression from a broad assessment of cell viability to a detailed analysis of molecular mechanisms.
Diagram 1: Experimental Workflow. A tiered approach to characterizing the cell cycle inhibitory effects of HMBA.
Materials and Reagents
This section provides a general list of materials and reagents. Specific catalogue numbers and suppliers should be determined by the end-user to ensure consistency.
| Reagent/Material | Specifications |
| Test Compound | 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA) |
| Cell Lines | HeLa (cervical cancer), MCF-7 (breast cancer), or other relevant cancer cell lines |
| Cell Culture Media | DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin |
| Reagents for MTT Assay | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO) |
| Reagents for Flow Cytometry | Phosphate-buffered saline (PBS), 70% Ethanol (ice-cold), RNase A, Propidium Iodide (PI) |
| Reagents for Western Blot | RIPA Lysis Buffer, Protease Inhibitor Cocktail, BCA Protein Assay Kit, Laemmli Sample Buffer |
| Antibodies | Primary: anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin. Secondary: HRP-conjugated anti-rabbit/mouse IgG |
| Equipment | 96-well plates, CO2 incubator, Microplate reader, Flow cytometer, Electrophoresis and Western blot apparatus |
Detailed Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of HMBA in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of HMBA. Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM HMBA).
-
Plot the percentage of viability against the log of the HMBA concentration to generate a dose-response curve and determine the IC50 value (the concentration of HMBA that inhibits 50% of cell growth).
Self-Validation and Causality:
-
Rationale: This assay provides the foundational data on the cytotoxic or cytostatic effects of HMBA. The IC50 value is crucial for selecting appropriate, non-lethal concentrations for subsequent mechanistic studies like flow cytometry and Western blotting.
-
Trustworthiness: Include a vehicle control (DMSO only) to account for any effects of the solvent. A positive control (e.g., a known cytotoxic drug) can validate the assay's performance.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[15] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow them to 60-70% confluency. Treat the cells with HMBA at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any detached, apoptotic cells. Centrifuge the cell suspension at 1,200 rpm for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or up to two weeks).
-
Washing: Centrifuge the fixed cells at 2,000 rpm for 5 minutes, discard the ethanol, and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[15][16]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
Data Analysis:
-
Generate DNA content histograms. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between these two peaks represents cells in the S phase.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.
-
Compare the cell cycle distribution of HMBA-treated cells to the vehicle control. An accumulation of cells in the G0/G1 peak indicates a G1 phase arrest.
Self-Validation and Causality:
-
Rationale: This assay directly visualizes the effect of HMBA on cell cycle progression. A significant increase in the G0/G1 population provides strong evidence for G1 arrest.
-
Trustworthiness: The inclusion of RNase A is critical for accurate DNA content measurement.[16] Proper gating to exclude cell debris and doublets is essential for clean and interpretable data.
Protocol 3: Western Blot Analysis of Key Cell Cycle Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is used to validate the mechanism of HMBA-induced G1 arrest by examining the expression levels of key regulatory proteins: Cyclin D1, CDK4, and p21.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with HMBA as described in the flow cytometry protocol. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, p21, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis:
-
Perform densitometry analysis on the protein bands using imaging software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the intensity of the loading control (β-actin) to correct for loading differences.
-
Compare the relative protein expression levels in HMBA-treated samples to the vehicle control.
Self-Validation and Causality:
-
Rationale: This assay provides direct molecular evidence for the mechanism of action. A decrease in Cyclin D1 and an increase in p21 expression would corroborate the findings from the cell cycle analysis and align with the known mechanism of HMBA.[1]
-
Trustworthiness: The use of a loading control like β-actin is mandatory to ensure that any observed changes in protein levels are due to the treatment and not to unequal sample loading.
Mechanistic Insights and Data Interpretation
The G1/S Checkpoint and HMBA's Mode of Action
The G1/S transition is a critical control point in the cell cycle. HMBA's inhibitory action is centered on this checkpoint.
Diagram 2: HMBA's Proposed Mechanism of Action. HMBA induces G1 arrest by upregulating p21 and downregulating Cyclin D1.
Expected Results and Interpretation
The following table summarizes the expected outcomes from the series of assays when treating cancer cells with HMBA.
| Assay | Expected Outcome with HMBA Treatment | Interpretation |
| MTT Assay | Dose-dependent decrease in cell viability. | HMBA exhibits cytostatic/cytotoxic effects on the cancer cells. |
| Flow Cytometry | Significant increase in the percentage of cells in the G0/G1 phase. | HMBA induces a G1 phase cell cycle arrest. |
| Western Blot | - Decreased expression of Cyclin D1.- Increased expression of p21.- No significant change or slight decrease in total CDK4. | The G1 arrest is mediated by the downregulation of a key G1 cyclin and the upregulation of a CDK inhibitor. |
Troubleshooting and Best Practices
-
MTT Assay: The MTT assay measures metabolic activity, not cell viability directly. Compounds that affect mitochondrial function can lead to misleading results.[17] It is advisable to confirm results with a secondary viability assay (e.g., Trypan Blue exclusion).
-
Flow Cytometry: Ensure a single-cell suspension before fixation to avoid clumps, which can be misinterpreted by the cytometer. Always run an unstained control to set the baseline fluorescence.
-
Western Blot: Inconsistent protein transfer can lead to variable results. Ensure proper gel-to-membrane contact. Optimize antibody concentrations to achieve a good signal-to-noise ratio.
Conclusion
The protocols detailed in these application notes provide a robust framework for characterizing the cell cycle inhibitory properties of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. This multi-faceted approach, combining cell viability, cell cycle distribution, and protein expression analysis, enables a thorough investigation from the phenotypic effect to the underlying molecular mechanism. These methods are not only applicable to HMBA but can also be adapted for the screening and characterization of other potential anticancer compounds that target the cell cycle.
References
-
p21. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link].
- Kim, J. H., & Kwon, H. J. (2007). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. Journal of Microbiology and Biotechnology, 17(3), 543–545.
- Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.
- Casimiro, M. C., Di Sante, G., & Pestell, R. G. (2021). The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis. Journal of cellular and molecular medicine, 25(19), 9037-9047.
- Matson, J. P., & Cook, J. G. (2017). A unified model for the G1/S cell cycle transition. Nucleus, 8(1), 53-60.
- Abbas, T., & Dutta, A. (2009). p21 in cancer: intricate networks and multiple activities.
- Yonekawa, T., Yagi, A., & Horie, T. (1998). 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii.
- Karimian, A., Ahmadi, Y., & Yousefi, B. (2016). Multiple functions of p21 in cell cycle, apoptosis and transcriptional regulation after DNA damage. DNA repair, 42, 63-71.
- Tyagi, A., Singh, R. P., Agarwal, C., Chan, D. C., & Agarwal, R. (2005). Silibinin strongly synergizes human prostate carcinoma DU145 cells to doxorubicin-induced growth inhibition, G2-M arrest, and apoptosis. Clinical cancer research : an official journal of the American Association for Cancer Research, 11(4), 1475-1482.
- Musgrove, E. A., Caldon, C. E., Barraclough, J., Stone, A., & Sutherland, R. L. (2011). Cyclin D as a therapeutic target in cancer.
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ResearchGate. (n.d.). A brief overview of the G1 to S-phase cell cycle transition. Retrieved January 24, 2026, from [Link].
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ResearchGate. (n.d.). (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved January 24, 2026, from [Link].
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News-Medical.Net. (2020, February 3). What is the Effect of P21 in Cellular Function? Retrieved January 24, 2026, from [Link].
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Encyclopedia.pub. (n.d.). CDK4/CDK6/cyclin-D1 and Radiotherapy for Cancer. Retrieved January 24, 2026, from [Link].
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G1/S transition. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link].
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Oreate AI Blog. (2026, January 16). The Multifaceted Role of P21 in Cell Cycle Regulation and Beyond. Retrieved January 24, 2026, from [Link].
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MTT assay. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link].
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved January 24, 2026, from [Link].
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MDPI. (n.d.). CDK4, CDK6/cyclin-D1 Complex Inhibition and Radiotherapy for Cancer Control: A Role for Autophagy. Retrieved January 24, 2026, from [Link].
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved January 24, 2026, from [Link].
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Demethylincisterol A3 and Related Incisterol-Type Fungal Products. (n.d.). Retrieved January 24, 2026, from [Link].
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methyl-3-butenyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(3-methyl-3-butenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will explore the causality behind experimental choices, providing you with the robust, field-proven insights needed to achieve your synthetic goals.
Choosing Your Synthetic Strategy
The successful synthesis of this compound hinges on the selection of an appropriate C-C bond-forming reaction. Two primary, powerful strategies are prevalent: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Directed ortho-Metalation (DoM). The choice between them depends on available starting materials, functional group tolerance, and scalability.
| Feature | Route A: Suzuki-Miyaura Coupling | Route B: Directed ortho-Metalation (DoM) |
| Starting Materials | 2-Halobenzoic acid (or ester), 3-methyl-3-butenyl boronic acid/ester | Benzoic acid (or protected derivative), 3-methyl-3-butenyl halide (e.g., prenyl bromide) |
| Key Reagents | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., K₃PO₄) | Strong organolithium base (e.g., s-BuLi), TMEDA |
| Functional Group Tolerance | Generally high, tolerates a wide range of functional groups.[1] | Sensitive to acidic protons and certain electrophilic functional groups. |
| Key Advantages | High yields, mild conditions, commercially available catalysts and ligands. | Utilizes readily available benzoic acid, avoids transition metals. |
| Potential Challenges | Catalyst deactivation, ligand screening, side reactions like protodehalogenation.[2] | Requires strictly anhydrous/anaerobic conditions, strong bases, low temperatures (-78 °C). |
Troubleshooting Guide & Core Concepts (Q&A)
This section addresses specific issues you may encounter during your synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Scenario 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[3] However, substrates like 2-halobenzoic acids can be challenging due to steric hindrance and electronic effects from the ortho-carboxylate group.[2]
Q1: My Suzuki coupling reaction has stalled. TLC/GC-MS analysis shows a large amount of unreacted 2-bromobenzoic acid. What's wrong?
This is a classic symptom of poor catalyst performance, which can stem from several root causes.
Causality: The catalytic cycle for a Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. A stall indicates a bottleneck in one of these steps. For 2-halobenzoic acids, the initial oxidative addition of the palladium(0) catalyst into the aryl-halide bond is often the rate-limiting step due to steric hindrance from the adjacent carboxylic acid group.[2]
Solutions & Optimization:
-
Enhance the Catalyst System:
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos ) or N-heterocyclic carbene (NHC) ligands.[2][4] These ligands promote the oxidative addition step and stabilize the active palladium species.[4]
-
Palladium Source: While Pd(OAc)₂ is common, it requires in situ reduction to the active Pd(0) species.[5] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more efficient.[1]
-
-
Re-evaluate Your Base and Solvent:
-
Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[1][6] If you are using a weaker base like K₂CO₃, switching to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly improve reaction rates, especially with sterically hindered substrates.[2]
-
Solvent System: Ensure you are using anhydrous, aprotic solvents such as dioxane, THF, or toluene. The presence of water can interfere with the base and promote side reactions.
-
-
Check for Catalyst Deactivation:
-
Degassing is Non-Negotiable: Oxygen can oxidize and deactivate the Pd(0) catalyst, causing it to precipitate as palladium black.[2] Your solvent and reaction mixture must be thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Temperature Control: While heating can increase reaction rates, excessive temperatures (>110 °C) can sometimes accelerate catalyst decomposition. An optimal temperature range is typically 80-100 °C.
-
Q2: I've isolated my product, but it's contaminated with a significant amount of benzoic acid. Where did this come from?
You are observing protodehalogenation (also called hydrodehalogenation), a common side reaction in cross-coupling chemistry.[2]
Causality: In this process, the halogen atom on your starting material is replaced by a hydrogen atom. This can be promoted by sources of hydride, which can arise from certain bases or solvent impurities, particularly in the presence of water or alcohols.[2]
Solutions & Optimization:
-
Strictly Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. Dry your base (e.g., K₃PO₄) in an oven before use.
-
Base and Solvent Choice: Avoid bases like hydroxides (NaOH, KOH) or alkoxides (NaOtBu) if protodehalogenation is an issue, as they can be sources of water or hydride.[2] Stick with carbonate or phosphate bases. Ensure your solvent is aprotic (e.g., dioxane, toluene).
-
Optimize Reaction Kinetics: Sometimes, if the desired cross-coupling is slow, side reactions become more prominent. Using a more active ligand (as described in Q1) can accelerate the productive catalytic cycle, outcompeting the protodehalogenation pathway.[2]
Scenario 2: Directed ortho-Metalation (DoM)
DoM is a powerful technique that uses a directing metalation group (DMG) to deprotonate the adjacent ortho-position with a strong base, creating a nucleophilic aryllithium species that can react with an electrophile.[7][8]
Q3: I am attempting a DoM reaction on benzoic acid, but I get no product and only recover my starting material after quenching. What went wrong?
This is a very common issue and almost always points to a problem with the deprotonation step.
Causality: Benzoic acid has two acidic protons: the carboxylic acid proton (pKa ~4.2) and the ortho-aromatic proton (pKa ~43).[9] An organolithium base will preferentially and instantly deprotonate the highly acidic carboxylic acid proton. To deprotonate the ortho-C-H bond, you need a second equivalent of a strong base. The resulting dilithiated species is key to the reaction's success.[10][11]
Solutions & Optimization:
-
Use the Correct Stoichiometry and Base:
-
You must use at least two equivalents of a strong alkyllithium base. The first equivalent forms the lithium benzoate salt, and the second deprotonates the ortho-position.
-
sec-Butyllithium (s-BuLi) is generally more effective than n-Butyllithium (n-BuLi) for this transformation.
-
The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial. TMEDA breaks up alkyllithium aggregates and complexes with the lithium ion, increasing the basicity of the system and facilitating the ortho-deprotonation.[12]
-
-
Strict Temperature Control:
-
Protecting Group Strategy:
-
An alternative and often more reliable approach is to protect the carboxylic acid, for example, as a methyl ester (methyl benzoate).[13] This removes the acidic proton, allowing for a clean ortho-lithiation with a single equivalent of base. The ester can then be hydrolyzed back to the carboxylic acid in a final step.[13][14]
-
Q4: My DoM reaction works, but the yield is low and I see byproducts from the base attacking my electrophile (prenyl bromide). How can I improve this?
This indicates a competition between your desired reaction (aryllithium + electrophile) and an undesired one (alkyllithium base + electrophile).
Causality: The alkyllithium base (s-BuLi) is itself a potent nucleophile. If it is still present in excess or if the reaction with the aryllithium is slow, it can directly react with your prenyl bromide electrophile.
Solutions & Optimization:
-
Inverse Addition: Instead of adding the electrophile to the reaction mixture containing the aryllithium and excess base, try an inverse addition. Use a cannula or syringe pump to slowly transfer the pre-formed aryllithium solution into a separate flask containing the prenyl bromide at -78 °C. This ensures the electrophile always encounters the desired nucleophile first.
-
Transmetalation to a "Softer" Nucleophile: After forming the aryllithium species, you can transmetalate it to a less reactive organometallic reagent. For example, adding anhydrous ZnCl₂ or CuCN can form an organozinc or organocuprate species, respectively. These are "softer" nucleophiles that are less likely to react with the base but will still react efficiently with the prenyl bromide.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling (Ester Route)
This protocol uses methyl 2-bromobenzoate as the starting material to avoid potential complications with the free carboxylic acid.
Step 1: Esterification of 2-Bromobenzoic Acid
-
Dissolve 2-bromobenzoic acid (1.0 eq) in methanol (5-10 mL per gram).
-
Add sulfuric acid (0.1 eq) dropwise.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool to room temperature, remove methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield methyl 2-bromobenzoate.[13]
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask under Argon, add Pd(OAc)₂ (2 mol%), SPhos (4.4 mol%), and finely ground K₃PO₄ (3.0 eq).
-
Add methyl 2-bromobenzoate (1.0 eq) and 3-methyl-3-butenylboronic acid pinacol ester (1.5 eq).
-
Add degassed 1,4-dioxane (0.1 M solution).
-
Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring by GC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Step 3: Saponification (Hydrolysis) of the Ester
-
Dissolve the purified methyl ester from Step 2 in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH or NaOH (3-5 eq) and stir at room temperature or gently heat (40-50 °C) until the reaction is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~2 with cold 1M HCl. The product, this compound, should precipitate.[15]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
References
-
PrepChem.com. Synthesis of 2-(4-neopentylbenzoyl)-benzoic acid. Available from: [Link]
- Google Patents. CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
-
PrepChem.com. Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid). Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
University of Calgary. Directed (ortho) Metallation. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Methyl benzoate. Available from: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11408–11417. Available from: [Link]
- Google Patents. US4431840A - Process for preparing 2-benzoylbenzoic acids.
-
Magano, J., & Dunetz, J. R. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
-
Steven, A. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 6. Available from: [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]
-
Creary, X. (2006). Directed lithiation of unprotected benzoic acids. ResearchGate. Available from: [Link]
-
Creary, X. (2006). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Sharma, S., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1558–1574. Available from: [Link]
-
Sharma, A., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249-5280. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7150, Methyl Benzoate. Available from: [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. Available from: [Link]
-
NileRed. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. Available from: [Link]
-
Bîrsan, C. I., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 24(7), 6331. Available from: [Link]
-
Wikipedia. Directed ortho metalation. Available from: [Link]
-
Bender, M. L. (1951). The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate. Journal of the American Chemical Society, 73(4), 1626–1629. Available from: [Link]
-
Ogoshi, S. (2014). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 4(3), 270-273. Available from: [Link]
-
Creary, X. (2006). Directed lithiation of unprotected benzoic acids. Semantic Scholar. Available from: [Link]
-
Grokipedia. Directed ortho metalation. Available from: [Link]
-
Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. Available from: [Link]
-
Steven, A. (2025). Correction: How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. ResearchGate. Available from: [Link]
-
Snieckus, V. (2003). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. ResearchGate. Available from: [Link]
-
Wisniewski, S. R., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available from: [Link]
-
Mortier, J. 07- DIRECTED ORTHO METALATION. Unblog.fr. Available from: [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]
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Technical Support Center: Troubleshooting Prenylation of Benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering common challenges during the prenylation of benzoic acid derivatives, particularly hydroxybenzoic acids. As Senior Application Scientists, we understand that laboratory work often deviates from the literature. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, grounded in established chemical principles.
FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING
Question 1: My primary product is the O-prenylated ether, but I want the C-prenylated product on the aromatic ring. Why is this happening and how can I fix it?
Answer:
This is the most common regioselectivity challenge in the prenylation of phenolic compounds like hydroxybenzoic acids. The outcome is determined by a competition between two pathways: O-alkylation at the hydroxyl group and C-alkylation (a Friedel-Crafts reaction) on the electron-rich aromatic ring.
The Underlying Causality: Kinetic vs. Thermodynamic Control
-
O-Alkylation (Kinetic Pathway): The oxygen of the hydroxyl group is highly nucleophilic, making it a "soft" target for the electrophilic prenylating agent. This reaction is often faster and occurs at lower temperatures, making the O-prenyl ether the kinetic product .
-
C-Alkylation (Thermodynamic Pathway): Direct alkylation of the aromatic ring forms a more stable C-C bond. This product is the thermodynamic product . However, this reaction requires overcoming a higher activation energy barrier associated with disrupting the aromaticity of the ring.
Often, the path to the desired C-prenylated product involves the initial formation of the O-prenyl ether, which then undergoes a thermal rearrangement.
The Claisen Rearrangement Solution
The O-prenyl ether is not a dead end. It is a key intermediate that can be converted to the desired C-prenylated product via a [1][1]-sigmatropic rearrangement , specifically the Claisen rearrangement.[2][3] This intramolecular process is thermally induced.
-
Mechanism: Upon heating, the prenyl group on the ether oxygen rearranges to the ortho position of the aromatic ring, followed by tautomerization to restore aromaticity.[3][4]
-
Practical Implication: If you have isolated the O-prenyl ether, you can often convert it to the C-prenyl product simply by heating it in a high-boiling point solvent. If you are running a one-pot reaction, performing the initial alkylation at a lower temperature and then increasing the temperature can favor the final C-prenylated product.
Troubleshooting Flowchart: O- vs. C-Prenylation
Caption: Competing pathways in the prenylation of hydroxybenzoic acids.
Question 2: I'm getting a mixture of ortho- and para-prenylated isomers. How can I improve the regioselectivity for a single isomer?
Answer:
Controlling regioselectivity between the ortho and para positions is a classic challenge in electrophilic aromatic substitution. For hydroxybenzoic acids, both the hydroxyl (-OH) and carboxyl (-COOH) groups influence the outcome.
The Underlying Causality: Directing Groups & Steric Hindrance
-
Directing Effects: The hydroxyl group is a powerful ortho, para-director due to its ability to donate electron density to the ring via resonance, stabilizing the carbocation intermediate (the sigma complex). The carboxyl group is a meta-director, but its deactivating effect is generally overcome by the strongly activating -OH group.
-
The "Ortho" Problem (Claisen Rearrangement): As mentioned, the Claisen rearrangement of an O-prenyl ether will exclusively deliver the prenyl group to the ortho position.[3] If both ortho positions are blocked, the reaction can proceed via a subsequent Cope rearrangement to the para position, but this requires more forcing conditions.[3]
-
The "Para" Problem (Friedel-Crafts): Direct Friedel-Crafts C-alkylation, often promoted by Lewis acids, can favor the para position due to steric hindrance. The bulky prenyl electrophile may have easier access to the less sterically crowded para position.
-
Catalyst Influence: The choice of catalyst can significantly sway the ortho/para ratio. Some catalysts can coordinate to the hydroxyl group, effectively increasing the steric bulk around the ortho positions and thereby favoring para substitution.[5]
Strategies for Controlling Regioselectivity:
| Strategy | Intended Outcome | Mechanistic Rationale | Key Parameters to Adjust |
| Two-Step O-Alkylation/Claisen | Favors ortho-product | Isolate the O-prenyl ether first, then induce the intramolecular Claisen rearrangement. The rearrangement is sterically confined to the ortho position. | Step 1: Use a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF) at moderate temperature. Step 2: Heat the isolated ether in a high-boiling solvent (e.g., N,N-diethylaniline, xylenes). |
| Direct Friedel-Crafts (Lewis Acid) | Favors para-product | A bulky Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can coordinate with the hydroxyl and/or carboxyl group, sterically blocking the ortho positions and directing the electrophile to the para position. | Catalyst choice, solvent (non-polar solvents like CS₂ or nitrobenzene can influence selectivity), and temperature. |
| Solvent Effects | Variable | Protic solvents (like water or methanol) can stabilize the transition state of the Claisen rearrangement through hydrogen bonding, potentially accelerating the reaction.[2] | Switch from aprotic to protic or aqueous suspension conditions. |
Question 3: My reaction is messy, and I'm seeing significant amounts of di- and tri-prenylated byproducts. How can I achieve mono-prenylation?
Answer:
This is a result of over-alkylation, a common side reaction in Friedel-Crafts chemistry.
The Underlying Causality: Ring Activation
The first prenyl group added to the ring is an alkyl group, which is electron-donating. This activates the aromatic ring , making it more nucleophilic and thus more reactive toward further electrophilic attack than the starting material. This leads to a cascade of poly-prenylation.
Strategies to Promote Mono-prenylation:
-
Control Stoichiometry: The most straightforward approach is to use the benzoic acid as the limiting reagent. A slight excess of the prenylating agent (e.g., 1.1 to 1.2 equivalents) is common, but using a large excess will dramatically increase poly-alkylation.
-
Slow Addition: Add the prenylating agent slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, giving the mono-prenylated product a chance to accumulate before it can react again.
-
Lower the Temperature: Friedel-Crafts reactions are often exothermic. Lowering the reaction temperature decreases the overall reaction rate, which can provide better control and reduce the rate of the second and third additions relative to the first.
-
Use a Milder Catalyst: Highly active Lewis acids (like AlCl₃) can aggressively promote poly-alkylation. Consider using a milder catalyst, such as ZnCl₂, FeCl₃, or a solid acid catalyst like a zeolite, which can offer better selectivity.
Recommended Experimental Protocol: Selective ortho-Prenylation of 4-Hydroxybenzoic Acid
This two-step protocol is designed to favor the ortho-prenylated product by first synthesizing the O-prenyl ether and then inducing a thermal Claisen rearrangement.
Step 1: Synthesis of Methyl 4-(prenyloxy)benzoate (O-Alkylation)
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and dry acetone as the solvent.
-
Addition of Prenylating Agent: Add prenyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the K₂CO₃. Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude O-prenyl ether. This product is often pure enough to proceed to the next step without further purification.
Step 2: Thermal Claisen Rearrangement to Methyl 3-prenyl-4-hydroxybenzoate (C-Alkylation)
-
Reaction Setup: Place the crude methyl 4-(prenyloxy)benzoate into a flask suitable for high-temperature reactions. Add a high-boiling solvent such as N,N-diethylaniline.
-
Heating: Heat the solution to reflux (approx. 215°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the rearrangement by TLC. The disappearance of the starting ether spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. This step can take several hours.
-
Workup and Purification: Cool the reaction mixture. Dilute with a solvent like diethyl ether and wash with dilute acid (e.g., 1M HCl) to remove the aniline solvent. Wash subsequently with water and brine. Dry the organic layer and concentrate. The crude product can then be purified by column chromatography on silica gel to isolate the desired methyl 3-prenyl-4-hydroxybenzoate.
-
Final Step (Optional): If the free benzoic acid is desired, the methyl ester can be hydrolyzed under standard basic conditions (e.g., NaOH in MeOH/H₂O) followed by acidic workup.
References
-
Houk, K. N., & Liptak, M. D. (2011). Aromatic Claisen Rearrangements of O-prenylated tyrosine and model prenyl aryl ethers: Computational study of the role of water on acceleration of Claisen rearrangements. National Institutes of Health. [Link]
-
Wikipedia. (2023). Prenylation. Wikipedia, The Free Encyclopedia. [Link]
-
Sang, S., & Ho, C. T. (2001). New prenylated benzoic acid and other constituents from almond hulls (Prunus amygdalus Batsch). Journal of Agricultural and Food Chemistry. [Link]
-
van Dinteren, L. et al. (2024). Prenylation of aromatic amino acids and plant phenolics by an aromatic prenyltransferase from Rasamsonia emersonii. Applied Microbiology and Biotechnology. [Link]
-
Li, G. et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications. [Link]
-
Domingo, L. R. (2013). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society. [Link]
-
Poulter, C. D. et al. (2007). Transition State Analysis of Model and Enzymatic Prenylation Reactions. Journal of the American Chemical Society. [Link]
- Bandaranayake, W. M. (2002). Bioactivities, bioactive compounds and chemical constituents of mangrove plants. Wetlands Ecology and Management.
-
Barron, D. et al. (2023). Catalytic prenylation of natural polyphenols. New Journal of Chemistry. [Link]
-
Singh, R. & Geetanjali. (2023). Protein Prenylation and Their Applications. ResearchGate. [Link]
-
Wang, B. et al. (2021). Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. organic-chemistry.org. [Link]
-
Chemistry LibreTexts. (2022). 10.2: Cope and Claisen Rearrangements. chem.libretexts.org. [Link]
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How to remove unreacted starting materials from the product mixture
Technical Support Center: Purification Strategies
A Senior Application Scientist's Guide to Removing Unreacted Starting Materials
In any chemical synthesis, the isolation of a pure product is the ultimate goal. However, crude reaction mixtures are rarely clean, often containing a mix of the desired product, byproducts, and unreacted starting materials. This guide provides a systematic approach to troubleshooting the removal of these persistent starting materials, ensuring the integrity of your final compound.
Part 1: Troubleshooting Guide - Selecting Your Initial Purification Strategy
The first step in any purification is to choose the right tool for the job. The choice of technique is dictated by the physical and chemical properties of your product and the impurities you need to remove.[1] A quick analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide a snapshot of your mixture's complexity and guide your decision.[1]
The following decision tree provides a logical workflow for selecting an appropriate purification method.
Caption: A decision-making workflow for selecting a primary purification technique.
Part 2: Frequently Asked Questions (FAQs) - In-Depth Problem Solving
This section addresses common issues encountered during purification in a question-and-answer format.
FAQ 1: Recrystallization
Q: My product is a solid, but it either won't crystallize or "oils out" of solution. What should I do?
A: This is a frequent and often frustrating problem in recrystallization, which hinges on the principle of differential solubility at varying temperatures. When a product fails to crystallize or separates as a liquid (oiling out), it points to issues with solvent choice, supersaturation, or nucleation.
Causality & Troubleshooting Steps:
-
Improper Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.[2] If your compound is too soluble, even when cold, you won't achieve the supersaturation needed for crystallization.
-
Solution: If too much solvent was added, carefully evaporate a portion and allow the solution to cool again.[3] If the solvent is fundamentally wrong, you may need to screen for new options. A good starting point is to use a solvent with a similar functional group to your compound (e.g., ethanol for an ester).[4] Mixed solvent systems (e.g., Hexane/Ethyl Acetate) can also be highly effective.[4]
-
-
Insufficient Nucleation: Crystal growth requires a starting point, or a nucleus. Spontaneous nucleation can be slow.
-
Solution:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level.[3] This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the cooled, supersaturated solution.[2][3] This provides a template for further crystal growth.
-
-
-
Cooling Rate is Too Fast: Rapid cooling can cause the compound to crash out of solution as an amorphous solid or an oil because the molecules don't have time to align into an ordered crystal lattice.[3]
-
Solution: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can further slow the cooling process.
-
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute then separates as a liquid instead of a solid.
-
Solution: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[5] Allow it to cool more slowly, and try seeding the solution at a temperature just above where it oiled out previously.
-
FAQ 2: Liquid-Liquid Extraction
Q: I'm performing an aqueous workup, and a persistent emulsion has formed between the organic and aqueous layers. How can I break it?
A: Emulsions are dispersions of one liquid in another, stabilized by surfactant-like molecules or fine particulates at the interface, which prevents the layers from cleanly separating.[6] Aggressive shaking is a common cause.
Causality & Troubleshooting Steps:
-
Prevention is Key: The easiest way to deal with an emulsion is to avoid its formation in the first place. Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area between the phases without high shear forces.[6]
-
Disrupting the Emulsion:
-
Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.[7]
-
Salting Out: Add a saturated solution of sodium chloride (brine).[6] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.
-
Filtration: Pass the emulsified layer through a plug of glass wool or Celite. This can physically disrupt the droplets and promote coalescence.[6]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for breaking emulsions.[8]
-
pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, careful adjustment of the aqueous layer's pH can sometimes destabilize the emulsion.[7][9]
-
Caption: Common causes and solutions for emulsion formation during extraction.
FAQ 3: Column Chromatography
Q: My column separation is poor; the fractions are all mixed even though the TLC separation looks good. What went wrong?
A: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[10] Poor separation can result from issues with column packing, sample loading, or solvent selection.
Causality & Troubleshooting Steps:
-
Improper Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can travel without proper interaction with the stationary phase, leading to band broadening and poor separation.[11]
-
Solution: Pack the column carefully as a slurry to ensure a homogenous, bubble-free bed.[10] Ensure the column is perfectly vertical. After packing, add a thin layer of sand to the top to prevent the silica bed from being disturbed during solvent addition.
-
-
Incorrect Solvent Polarity: The eluent's polarity is critical. An ideal solvent system will move the desired compound to an Rf value of approximately 0.2-0.3 on a TLC plate.[10]
-
Solution: If your compound comes off the column too quickly (in the solvent front), the eluent is too polar.[12] If it doesn't move at all, the eluent is not polar enough. Use TLC to meticulously optimize your solvent system before running the column. For complex mixtures, a gradient elution (gradually increasing solvent polarity) may be necessary.[10]
-
-
Sample Overloading or Poor Application: Loading too much sample or using a large volume of a strong solvent to dissolve the sample will result in a wide initial band, making separation impossible.
-
Solution: As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Dissolve the sample in a minimal amount of the column eluent or a weak solvent. For solids that are not very soluble, adsorbing the compound onto a small amount of silica gel ("dry loading") is a superior technique.
-
-
Compound Decomposition: Some compounds are unstable on acidic silica gel.[13]
Part 3: Detailed Protocol - Dry Loading a Sample for Flash Chromatography
Dry loading is an excellent technique for applying samples that have poor solubility in the initial eluent, preventing band broadening and improving separation.
Step-by-Step Methodology:
-
Dissolve Sample: In a round-bottom flask, dissolve the crude product mixture (e.g., 500 mg) in a suitable, volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add Silica Gel: Add a small amount of silica gel to the flask (approximately 2-3 times the mass of your crude product).
-
Evaporate Solvent: Swirl the flask to create a slurry. Remove the solvent completely using a rotary evaporator. The result should be a fine, free-flowing powder of your crude product adsorbed onto the silica gel.
-
Prepare Column: Pack your chromatography column with the main body of silica gel as a slurry in your starting eluent. Allow the solvent to drain to the level of the top of the silica bed.
-
Load Sample: Carefully add the silica-adsorbed sample as a powder to the top of the packed column, creating a thin, even layer.
-
Add Protective Layer: Gently add a thin layer of sand (approx. 0.5-1 cm) on top of the sample layer. This prevents disturbance when adding the eluent.
-
Elute: Carefully add the eluent, applying pressure, and begin collecting fractions.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility? ResearchGate. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Infinome. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
How To: Purify by Distillation. University of Rochester, Department of Chemistry. [Link]
-
Concept and Basic Principles of Solid Phase Extraction. Hawach Scientific. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
-
The Fundamentals of Solid Phase Extraction (SPE). Restek. [Link]
-
What is the Distillation Process? | The Chemistry Blog. ReAgent. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
Several Problems of Flash Column Chromatography. Hawach Scientific. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Method for removing unreacted electrophiles
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
methods of purification of organic compounds. BYJU'S. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Institutes of Health. [Link]
-
5: Distillation. Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
The Distillation Process: An Essential Technique for Purification and Separation. Longdom Publishing. [Link]
-
Flash column chromatography questions. Reddit. [Link]
-
How To Run A Reaction: Purification. University of Rochester, Department of Chemistry. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
-
Remove Sticky Reagents. University of Rochester, Department of Chemistry. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]
-
Purification of Organic Compounds- Purification Methods in Chemistry. Allen Career Institute. [Link]
-
The Principle and Classification of Solid Phase Extraction. Raykol Group. [Link]
-
Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]
-
Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]
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Minimizing byproduct formation in the synthesis of aryl-2-methyl-3-butyn-2-ols
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of aryl-2-methyl-3-butyn-2-ols. As a critical structural motif in medicinal chemistry and materials science, the efficient synthesis of these tertiary propargylic alcohols is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond standard protocols to address the nuanced challenges encountered during experimentation.
Troubleshooting Guide: From Theory to Practical Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your synthetic strategy.
Issue 1: Significant Formation of Diyne Homocoupling Byproduct
Question: My reaction is producing a significant amount of the 1,1,4,4-tetramethylbuta-2-yne-1,4-diol byproduct, leading to low yields of my desired aryl-2-methyl-3-butyn-2-ol and difficult purification. What is causing this, and how can I prevent it?
Answer:
The formation of a diyne byproduct, often referred to as Glaser or Hay coupling, is the most common side reaction in Sonogashira couplings.[1][2] This occurs when the terminal alkyne, in this case, 2-methyl-3-butyn-2-ol, couples with itself.
Root Cause Analysis:
The primary culprit for this homocoupling is the copper(I) co-catalyst, particularly in the presence of oxygen.[1][3] The copper acetylide intermediate, which is essential for the Sonogashira catalytic cycle, can undergo oxidative dimerization.[2]
Mitigation Strategies:
-
Implement a Copper-Free Protocol: The most effective way to eliminate diyne formation is to remove the copper co-catalyst.[4][5] Numerous copper-free Sonogashira protocols have been developed that show excellent yields for the synthesis of aryl-2-methyl-3-butyn-2-ols, especially when using aryl bromides.[5][6]
-
Ensure Rigorous Anaerobic Conditions: If a copper-catalyzed system is necessary, it is crucial to maintain a strictly inert atmosphere. This involves:
-
Thoroughly degassing all solvents and reagents (e.g., by three freeze-pump-thaw cycles).
-
Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup.[3]
-
-
Control Reaction Parameters:
-
Slow Addition of the Alkyne: Adding the 2-methyl-3-butyn-2-ol slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Use of a Hydrogen Atmosphere: Diluting the inert gas with a small percentage of hydrogen has been shown to reduce homocoupling to as low as 2%.[1]
-
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Bromide [6]
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (3 mol%) and a suitable phosphine ligand (e.g., P(p-tol)₃, 6 mol%). The vessel is purged with an inert gas. Degassed THF is added, followed by the base (e.g., DBU, 3 equivalents), 2-methyl-3-butyn-2-ol (1.2 equivalents), and the aryl bromide (1 equivalent). The mixture is then heated to the appropriate temperature (e.g., 80 °C) and monitored by TLC or GC-MS.
Issue 2: Low or Stalled Reaction Conversion
Question: My Sonogashira reaction is sluggish, showing low conversion even after extended reaction times. What are the potential causes, and how can I improve the reaction rate and yield?
Answer:
Low or stalled conversion in Sonogashira couplings can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
Root Cause Analysis:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may decompose, often observed as the formation of palladium black. Additionally, the choice of phosphine ligand is critical; bulky and electron-rich ligands can enhance catalyst stability and activity.[2]
-
Insufficiently Active Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl chlorides are notoriously unreactive and often require specialized catalytic systems.[7]
-
Suboptimal Base or Solvent: The base plays a crucial role in deprotonating the terminal alkyne, and its strength and solubility can significantly impact the reaction rate. The solvent affects the solubility of all components and the stability of the catalytic species.[8]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Optimize the Base and Solvent System:
-
For copper-free systems with aryl bromides, an organic base like DBU in THF has proven effective.[5][6]
-
In some cases, an inorganic base like K₂CO₃ or Cs₂CO₃ may be beneficial, though their solubility can be a factor.
-
Ensure the chosen solvent can dissolve all reactants and the catalytic species at the reaction temperature.
-
-
Increase Reaction Temperature: Gently increasing the reaction temperature can often overcome activation energy barriers. However, be mindful that excessive heat can also lead to catalyst decomposition and byproduct formation. A screening of temperatures (e.g., 60 °C, 80 °C, 100 °C) is recommended.
Table 1: Recommended Conditions for Different Aryl Halides
| Aryl Halide | Palladium Precatalyst | Ligand | Base | Solvent | Temperature |
| Aryl Iodide | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF/MeCN | Room Temp - 60 °C |
| Aryl Bromide | Pd(OAc)₂ or Pd₂(dba)₃ | P(p-tol)₃ or SPhos | DBU or TBAF | THF | 60 - 80 °C |
| Aryl Chloride | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene/Dioxane | 100 - 120 °C |
Issue 3: Formation of Enyne or Allene Byproducts
Question: I am observing impurities with mass spectra and NMR signals consistent with enyne or allene structures. How are these formed, and what conditions favor their suppression?
Answer:
While less common than diyne formation, the isomerization of the alkyne moiety can lead to the formation of enyne and allene byproducts.
Root Cause Analysis:
-
Enyne Formation: This can occur through the coupling of the aryl halide with an enyne impurity present in the starting 2-methyl-3-butyn-2-ol or through side reactions involving the palladium catalyst.
-
Allene Formation: Palladium complexes can catalyze the isomerization of terminal alkynes to allenes, particularly at elevated temperatures. This is a known side reaction in palladium-catalyzed transformations of alkynes.
Mitigation Strategies:
-
Purity of Starting Materials: Ensure the 2-methyl-3-butyn-2-ol is of high purity and free from enyne or allene contaminants. Distillation of the starting alkyne may be necessary.
-
Ligand Choice: The nature of the phosphine ligand can influence the propensity for isomerization. Less bulky ligands may be more prone to side reactions. Experimenting with different ligands (e.g., moving from PPh₃ to a bulkier ligand) can be beneficial.
-
Temperature Control: As these isomerization reactions are often favored at higher temperatures, conducting the reaction at the lowest effective temperature is crucial.
-
Reaction Time: Prolonged reaction times, especially after the consumption of the aryl halide, can increase the likelihood of side reactions. Monitor the reaction closely and work it up promptly upon completion.
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify my aryl-2-methyl-3-butyn-2-ol product?
A1: The most common method for purification is silica gel column chromatography.[6] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or diethyl ether, is usually effective. The tertiary alcohol product is moderately polar and should separate well from non-polar diyne byproducts and highly polar baseline impurities. If the product is susceptible to degradation on silica, consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative purification method like preparative TLC or crystallization.
Q2: What is the black precipitate that sometimes forms in my reaction, and is it detrimental?
A2: The black precipitate is likely palladium black, which results from the decomposition of the Pd(0) catalyst.[2] Its formation is detrimental as it removes the active catalyst from the solution, leading to a stalled reaction. It is often caused by exposure to oxygen, excessive heat, or the absence of stabilizing ligands. To prevent its formation, ensure rigorous anaerobic conditions and use an appropriate amount of a suitable phosphine ligand.
Q3: Can I use an inorganic base like potassium carbonate instead of an amine base?
A3: Yes, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can be used, particularly in copper-free systems.[7] They are often employed with more challenging substrates like aryl chlorides. However, their limited solubility in common organic solvents like THF can be a drawback, sometimes necessitating the use of a co-solvent or a phase-transfer catalyst.
Q4: How do I confirm the structure of my product and identify byproducts?
A4: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the desired product. The characteristic signals for the methyl groups (singlet around 1.6 ppm) and the quaternary carbinol carbon (around 65 ppm) are key identifiers.[6] Byproducts will have distinct NMR spectra. For example, the homocoupling product will show symmetry in its NMR.
-
Mass Spectrometry (GC-MS or LC-MS): This will provide the molecular weight of the product and any impurities, which is invaluable for identifying byproducts.
-
Infrared (IR) Spectroscopy: The presence of the alkyne C≡C stretch (around 2100-2260 cm⁻¹) and the O-H stretch of the alcohol (broad peak around 3300-3600 cm⁻¹) can be confirmed.
Visualizing Reaction Pathways
Understanding the catalytic cycles is key to troubleshooting. Below are diagrams illustrating the desired Sonogashira coupling and the competing homocoupling pathway.
Caption: Catalytic cycles of the Sonogashira reaction and byproduct formation.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2075–2149. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
-
Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. ResearchGate. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
PubMed. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]
-
Panda, B. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
Organic Syntheses. (2007). Org. Synth. 2007, 84, 120. Retrieved from [Link]
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- 8. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
Validation & Comparative
A Multi-faceted Spectroscopic Approach to Confirming the Structure of 2-(3-Methyl-3-butenyl)benzoic acid
In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For novel compounds like 2-(3-Methyl-3-butenyl)benzoic acid, a multi-technique spectroscopic approach is not just best practice, but a necessity for ensuring purity, understanding reactivity, and predicting biological activity. This guide provides an in-depth comparison of how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) coalesce to provide a comprehensive and validated structural determination.
The power of this synergistic approach lies in the complementary nature of the data obtained from each method.[1][2] While one technique may excel at identifying functional groups, another reveals the carbon skeleton and the connectivity of atoms.[2] By integrating these diverse datasets, we can construct a detailed and reliable picture of the molecule .[3][4]
The Compound of Interest: this compound
Before delving into the spectroscopic analysis, let's visualize the proposed structure of our target compound.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of a molecule by probing the chemical environment of hydrogen atoms. Each unique proton or group of equivalent protons will produce a distinct signal, and the splitting pattern of that signal reveals the number of neighboring protons.
Expected ¹H NMR Signals for this compound
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and typically does not couple with other protons. |
| Aromatic (Ar-H) | 7.2 - 8.1 | Multiplets | 4H | Protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other. The ortho-substitution will lead to distinct signals. |
| Vinylic (=CH₂) | 4.7 - 4.9 | Multiplet or two singlets | 2H | The two geminal protons on the double bond are chemically non-equivalent and will likely appear as two distinct signals, possibly showing geminal coupling. |
| Allylic (-CH₂-) | ~2.8 | Triplet | 2H | These protons are adjacent to the aromatic ring and the other methylene group, leading to a triplet. |
| Benzylic (-CH₂-) | ~2.5 | Triplet | 2H | These protons are adjacent to the allylic methylene group and the vinyl group, resulting in a triplet. |
| Methyl (-CH₃) | ~1.8 | Singlet | 3H | The methyl protons are attached to a quaternary carbon and thus will appear as a singlet. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Framework
¹³C NMR spectroscopy provides direct evidence of the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the determination of the total number of non-equivalent carbons.
Expected ¹³C NMR Signals for this compound
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 170 - 185 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the two electronegative oxygen atoms.[5] |
| Aromatic (Ar-C) | 125 - 145 | The six carbons of the benzene ring will appear in this region. Due to substitution, there will be six distinct signals.[5] |
| Vinylic (=C<) | ~145 | The quaternary carbon of the double bond will be downfield. |
| Vinylic (=CH₂) | ~112 | The methylene carbon of the double bond will be upfield compared to the substituted vinylic carbon. |
| Allylic (-CH₂-) | 30 - 40 | The methylene carbon adjacent to the double bond. |
| Benzylic (-CH₂-) | 30 - 40 | The methylene carbon attached to the aromatic ring. |
| Methyl (-CH₃) | 20 - 25 | The methyl carbon will appear in the aliphatic region. |
Experimental Protocol for ¹³C NMR:
The sample preparation and instrument setup are similar to that of ¹H NMR. However, due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required to obtain a good quality spectrum. Proton-decoupled ¹³C NMR is the most common experiment, which results in each unique carbon appearing as a singlet.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".
Key IR Absorptions for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |
| Carboxylic Acid O-H | 2500 - 3300 | Very broad | The broadness is due to hydrogen bonding between the carboxylic acid molecules.[7][8] |
| Aromatic C-H | 3000 - 3100 | Sharp | Stretching vibrations of the C-H bonds on the benzene ring.[7] |
| Aliphatic C-H | 2850 - 3000 | Sharp | Stretching vibrations of the C-H bonds in the butenyl chain. |
| Carbonyl C=O | 1680 - 1710 | Strong, sharp | The carbonyl stretch of the carboxylic acid is a very prominent peak.[7][9] |
| Aromatic C=C | 1450 - 1600 | Medium to weak | Stretching vibrations within the benzene ring.[7] |
| Alkene C=C | ~1640 | Medium | Stretching vibration of the carbon-carbon double bond. |
| Carboxylic Acid C-O | 1210 - 1320 | Strong | Stretching vibration of the C-O single bond in the carboxylic acid.[7][9] |
Experimental Protocol for Solid-Sample IR (ATR):
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background scan to subtract atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.[10][11]
Expected Mass Spectrum Data for this compound
The molecular formula of this compound is C₁₂H₁₄O₂. The calculated molecular weight is approximately 190.24 g/mol .
-
Molecular Ion Peak (M⁺): A peak at m/z = 190 would confirm the molecular weight of the compound. Carboxylic acids can sometimes show a weak or absent molecular ion peak.[12]
-
Key Fragmentation Pathways: The fragmentation of the molecular ion provides structural information. Common fragmentation patterns for molecules of this type include:
-
Loss of H₂O (m/z = 172): A common fragmentation for carboxylic acids.
-
Loss of a hydroxyl radical (•OH) (m/z = 173): Another characteristic fragmentation of carboxylic acids.[13]
-
Loss of a carboxyl group (•COOH) (m/z = 145): Cleavage of the bond between the aromatic ring and the carboxylic acid.[13]
-
Cleavage of the butenyl chain: Various fragments resulting from the cleavage of the C-C bonds in the side chain can be expected. Allylic cleavage is often favored.[14]
-
Formation of a stable benzoyl cation (m/z = 105): This is a very common and often abundant fragment for benzoic acid derivatives.[15]
-
Formation of a phenyl cation (m/z = 77): Loss of the carbonyl group from the benzoyl cation.[15]
-
Caption: Plausible fragmentation pathway for this compound.
Experimental Protocol for Electrospray Ionization (ESI) MS:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Use ESI in positive or negative ion mode to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Conclusion: A Cohesive Structural Confirmation
By systematically evaluating the data from ¹H NMR, ¹³C NMR, IR, and MS, a robust and self-validating structural confirmation of this compound can be achieved. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leaves little room for ambiguity. This comprehensive spectroscopic analysis is an indispensable component of modern chemical research and development, ensuring the integrity and reliability of scientific findings.
References
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
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Feinstein, K. (2003). Guide to Spectroscopic Identification of Organic Compounds. CRC Press. Retrieved from [Link]
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ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]
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Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]
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ChemTalk. (n.d.). Spectral Analysis of Organic Compounds. Retrieved from [Link]
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]
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Prakash Raja. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS) [Video]. YouTube. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Synthetic vs. Naturally Isolated 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic Acid
For researchers, scientists, and professionals in drug development, the source of a bioactive compound—be it meticulously synthesized in a lab or carefully isolated from a natural source—is a critical consideration. This guide provides an in-depth comparison of the biological activities of synthetic versus naturally isolated 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA), a prenylated phenolic compound of interest for its therapeutic potential. We will delve into the methodologies for obtaining this compound, compare its biological efficacy with supporting data, and provide detailed experimental protocols for its evaluation.
Introduction to 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic Acid
4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid is a fascinating molecule that has garnered attention for its diverse biological activities. It belongs to the class of prenylated phenolics, which are secondary metabolites found in various organisms, including fungi and plants. The prenyl group, a five-carbon branched chain, often enhances the biological potency and lipophilicity of the parent phenolic molecule, facilitating its interaction with cellular membranes and protein targets.
This compound has been isolated from natural sources such as the fungus Curvularia sp. KF119 and plants of the Piper genus. Its known biological activities include cell-cycle inhibition, and as a phenolic compound, it is predicted to have antioxidant, anti-inflammatory, and antimicrobial properties. The central question for researchers is whether the synthetic version of this molecule is bioequivalent to its natural counterpart. This guide aims to shed light on this question by examining the available evidence and providing the necessary technical details to conduct a comparative evaluation.
Procurement of the Compound: Synthesis and Natural Isolation
The biological evaluation of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid necessitates a reliable source of the pure compound. Here, we outline representative protocols for both its chemical synthesis and its isolation from a fungal culture.
Chemical Synthesis
A practical synthetic route to 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid can be achieved through the prenylation of a suitable benzoic acid precursor. The following is a representative protocol based on established organic chemistry principles.
Protocol for the Synthesis of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic Acid
-
Protection of the Carboxylic Acid: Start with 4-hydroxybenzoic acid. The carboxylic acid group is first protected, for example, by converting it to its methyl ester, methyl 4-hydroxybenzoate, to prevent side reactions. This can be achieved by refluxing 4-hydroxybenzoic acid in methanol with a catalytic amount of sulfuric acid.
-
Prenylation: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is then prenylated. This is a crucial step where the 3-methyl-2-butenyl group is introduced. A common method is the Williamson ether synthesis, but for C-alkylation at the ortho position, a Claisen rearrangement of an O-prenylated intermediate is often employed.
-
Initially, O-prenylation is achieved by reacting methyl 4-hydroxybenzoate with prenyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone.
-
The resulting O-prenylated ether is then heated to induce a[1][1]-sigmatropic rearrangement (Claisen rearrangement), which moves the prenyl group to the carbon atom ortho to the hydroxyl group.
-
-
Deprotection: The protecting group on the carboxylic acid is removed. If a methyl ester was used, this is typically done by hydrolysis using a base like sodium hydroxide, followed by acidification to yield the final product, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid.
-
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain a highly pure sample for biological testing.
Caption: Workflow for the chemical synthesis of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA).
Natural Isolation from Curvularia sp.
The fungus Curvularia sp. is a known producer of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. The following protocol outlines the general steps for its isolation and purification.[2][3]
Protocol for the Isolation of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic Acid from Curvularia sp.
-
Fungal Culture: Curvularia sp. is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production (e.g., stationary culture at room temperature for several weeks).
-
Extraction: After the incubation period, the fungal mycelium is separated from the culture broth by filtration. Both the mycelium and the broth are then extracted with an organic solvent such as ethyl acetate.[4] The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to preliminary fractionation using techniques like liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing the target compound is then purified using a series of chromatographic techniques. This may include:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain the pure compound.
-
-
Structure Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: Workflow for the isolation of 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA) from a fungal culture.
Comparative Analysis of Biological Activities
The fundamental principle of chemistry dictates that identical molecules, regardless of their origin, should exhibit identical properties. Therefore, synthetic and naturally isolated 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid of the same purity are expected to have the same biological activity. However, it is crucial to experimentally verify this, as minor impurities from either the synthesis process or the natural source could potentially influence the outcome of biological assays.
A key study directly compared the biological activity of synthetic and naturally isolated HMBA. The findings revealed that the synthetic HMBA inhibited the cell-cycle progression of HeLa cells with a comparable potency to the natural fungal metabolite.[5] This provides strong evidence for the bioequivalence of the two forms in this specific context.
The mechanism of cell-cycle inhibition by synthetic HMBA was found to involve both the activation of p21(WAFI) and the inhibition of cyclin D1 expression.[5]
Caption: Proposed signaling pathway for HMBA-induced cell cycle arrest.
| Biological Activity | Synthetic HMBA | Natural HMBA | Key Considerations |
| Cytotoxicity (Cell-Cycle Inhibition) | Comparable potency to natural form in HeLa cells.[5] | Inhibits cell-cycle progression.[5] | Purity of both samples is critical for a valid comparison. |
| Antioxidant Activity | Expected to show activity due to the phenolic hydroxyl group. | Expected to show activity. | The presence of other antioxidant compounds in the natural extract could lead to synergistic effects if not fully purified. |
| Anti-inflammatory Activity | Predicted to have activity by inhibiting pro-inflammatory enzymes and signaling pathways. | Predicted to have activity. | Minor impurities could potentially modulate the inflammatory response. |
| Antimicrobial Activity | Expected to exhibit activity against a range of microbes. | Expected to exhibit activity. | The complex mixture of metabolites in a crude natural extract may show broader or stronger activity than the pure compound. |
Experimental Protocols for Biological Activity Assessment
To facilitate the comparative evaluation of synthetic and natural HMBA, detailed protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess cell viability and proliferation.
Protocol:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of synthetic and natural HMBA for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Protocol:
-
Sample Preparation: Prepare different concentrations of synthetic and natural HMBA in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add the sample solutions to a solution of DPPH in methanol. Include a control with only the solvent and DPPH.
-
Incubation: Incubate the mixtures in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of synthetic and natural HMBA for a short period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS to induce NO production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours).
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.
Antimicrobial Activity (Broth Microdilution Assay)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilutions: Prepare serial dilutions of synthetic and natural HMBA in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
However, it is imperative to conduct head-to-head comparisons of highly purified synthetic and natural HMBA across a range of biological assays to definitively confirm their bioequivalence. The protocols provided in this guide offer a framework for such a comparative analysis. Ultimately, the choice between a synthetic and a natural source will depend on factors such as cost, scalability, purity, and the specific requirements of the research or application.
References
-
Kim, J. H., & Kwon, H. J. (2007). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. Journal of Microbiology and Biotechnology, 17(3), 543–545. [Link]
- Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
-
Cimmino, A., et al. (2022). Extraction and Identification of the Bioactive Metabolites Produced by Curvularia inaequalis, an Endophytic Fungus Collected in Iran from Echium khuzistanicum Mozaff. Molecules, 27(19), 6285. [Link]
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PrepChem.com. (n.d.). Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved from [Link]
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iGEM. (2021). Fungal Isolation Protocol. Retrieved from [Link]
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YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. Retrieved from [Link]
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International Journal for Research & Development in Technology. (n.d.). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. Retrieved from [Link]
-
Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases. (2023). Journal of Pharmaceutical Research, 6(4), 1-10. [Link]
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Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. (2022). RSC Advances, 12(40), 26056-26071. [Link]
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A Comparative Study upon the Therapeutic Indices of Some Natural and Synthetic Anti-inflammatory Agents. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 841-847. [Link]
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Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. (2021). Materials, 14(15), 4155. [Link]
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Kaaniche, F., et al. (2019). Bioactive secondary metabolites from new endophytic fungus Curvularia. sp isolated from Rauwolfia macrophylla. PLOS ONE, 14(6), e0217627. [Link]
-
Nwachukwu, C. U., et al. (2018). Secondary Metabolites from Curvularia sp, An Endophytic Fungus Isolated from the Leaves of Picralima nitida Durand and Hook (Apocynaceae). Tropical Journal of Natural Product Research, 2(5), 209-213. [Link]
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A Comparative Guide to the Validation of an Analytical Method for Quantifying 2-(3-Methyl-3-butenyl)benzoic Acid
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(3-Methyl-3-butenyl)benzoic acid, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, the assurance of accurate and precise quantification of such compounds is paramount for regulatory compliance and the overall success of a development program. This document delves into the validation of a robust High-Performance Liquid Chromatography (HPLC) method and compares it with a Gas Chromatography (GC) alternative, providing the necessary experimental data and protocols to make an informed decision for your analytical needs.
The Critical Role of Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] It provides a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines for analytical method validation, which form the bedrock of this guide.[3][4][5][6][7]
Choosing the Right Analytical Tool: HPLC vs. GC
For a molecule like this compound, which possesses a chromophore (the aromatic ring) and a carboxylic acid group, both HPLC and GC are viable analytical techniques. However, their principles of separation and detection necessitate different approaches and yield distinct performance characteristics.
High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile or thermally labile compounds.[8][9] Given the structure of our target analyte, a reversed-phase HPLC method with UV detection is a logical and robust starting point.
Gas Chromatography (GC) , on the other hand, is ideal for volatile compounds. To analyze a polar, non-volatile compound like a carboxylic acid by GC, a derivatization step is typically required to increase its volatility and thermal stability.[10]
This guide will focus on a detailed validation of a proposed HPLC method and provide a comparative overview of a potential GC-MS method.
The Analytical Method Validation Workflow
A comprehensive validation process encompasses several key parameters, each designed to test a different aspect of the method's performance. The relationship between these parameters is crucial for establishing a self-validating system.
Caption: A streamlined workflow for analytical method validation.
Comparative Analysis of HPLC and GC Methods
The following sections detail the validation parameters and present a comparative summary of the expected performance for both a proposed HPLC-UV method and a GC-MS method for the quantification of this compound.
Proposed Analytical Methods
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Gas Chromatography with Mass Spectrometry (GC-MS) after Derivatization
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
Validation Parameter Comparison
| Validation Parameter | HPLC-UV Method | GC-MS Method (with Derivatization) | Justification for Performance |
| Specificity | High | Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to co-eluting impurities with similar chromophores. GC-MS offers superior specificity due to both chromatographic separation and mass fragmentation patterns, which provide a unique fingerprint for the analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are expected to exhibit excellent linearity. The derivatization step in GC can sometimes introduce slight variability. |
| Range (µg/mL) | 1 - 200 | 0.5 - 100 | HPLC typically accommodates a wider linear range. The derivatization efficiency in GC can sometimes limit the upper end of the range. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods can achieve high accuracy. The multi-step sample preparation for GC (extraction and derivatization) can potentially lead to slightly lower and more variable recoveries. |
| Precision (RSD%) | < 2.0% | < 5.0% | The simpler sample preparation for HPLC generally results in better precision. The derivatization step in GC is an additional source of variability. |
| LOD (µg/mL) | ~0.3 | ~0.1 | GC-MS in selected ion monitoring (SIM) mode can offer superior sensitivity compared to HPLC-UV. |
| LOQ (µg/mL) | ~1.0 | ~0.5 | Consistent with the lower LOD, the LOQ for GC-MS is expected to be lower. |
| Robustness | High | Moderate | HPLC methods are generally more robust to small changes in mobile phase composition and temperature. GC methods can be sensitive to variations in derivatization conditions and inlet activity. |
Detailed Experimental Protocols
Protocol 1: Validation of the HPLC-UV Method
1. Specificity
-
Procedure: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution of this compound, and a sample solution.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte.
2. Linearity and Range
-
Procedure: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1, 10, 50, 100, and 200 µg/mL). Inject each solution in triplicate.
-
Data Analysis: Plot a calibration curve of the mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy
-
Procedure: Perform spike recovery studies by adding known amounts of the analyte to a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision
-
Repeatability (Intra-assay Precision):
-
Procedure: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Acceptance Criteria: The RSD over all measurements should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
6. Robustness
-
Procedure: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (±2%)
-
Column temperature (±5 °C)
-
Flow rate (±0.1 mL/min)
-
-
Data Analysis: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits.
Caption: Interrelationship of HPLC validation parameters.
Conclusion
For the routine quantification of this compound, the proposed HPLC-UV method demonstrates a superior balance of performance, simplicity, and robustness. Its straightforward sample preparation and high precision make it well-suited for quality control environments.
The GC-MS method , while offering enhanced specificity and lower detection limits, is more labor-intensive due to the essential derivatization step. This method would be the preferred choice for applications requiring ultra-trace level quantification or for confirmatory analysis where specificity is the absolute priority.
Ultimately, the choice of analytical method should be guided by the specific requirements of the application, including the sample matrix, required sensitivity, and throughput needs. This guide provides the foundational data and protocols to support an informed decision and to ensure the generation of reliable and defensible analytical results.
References
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International Council for Harmonisation. (1995). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
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A Comparative Guide to the In Vitro Cytotoxicity of Novel Benzoic Acid Derivatives
Introduction: The Therapeutic Promise of Benzoic Acid Scaffolds
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their diverse biological activities.[1][2] While historically used as antimicrobial agents and food preservatives, a growing body of evidence points to the significant anticancer potential of compounds built upon the benzoic acid scaffold.[1][3] The versatility of this core structure allows for a wide range of chemical modifications, enabling the synthesis of novel derivatives with enhanced potency and selectivity against various cancer cell lines.[2][4]
This guide provides a comparative analysis of the in vitro cytotoxicity of a selection of novel benzoic acid derivatives. We will delve into the rationale behind the experimental design, provide detailed methodologies for assessing cytotoxicity, and interpret the results through the lens of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these principles in their own work.
Featured Benzoic Acid Derivatives: A Comparative Set
For the purpose of this guide, we will compare three hypothetical, yet representative, novel benzoic acid derivatives against a parent compound, 4-hydroxybenzoic acid. These compounds are selected to illustrate the impact of key functional group modifications on cytotoxic activity.
-
Compound A: 4-Hydroxybenzoic acid (Parent Compound)
-
Compound B: 4-Hydroxy-3-nitrobenzoic acid
-
Compound C: 4-Hydroxy-3,5-dinitrobenzoic acid
-
Compound D: 3,5-Diiodo-4-hydroxybenzoic acid
These derivatives allow for a systematic evaluation of how electron-withdrawing groups (nitro) and bulky, lipophilic groups (iodo) influence the molecule's interaction with cancer cells compared to the parent hydroxybenzoic acid.
Experimental Design and Rationale
The foundation of a reliable comparative study lies in a well-thought-out experimental design. Here, we outline the key components and the reasoning behind their selection.
Choice of Cancer Cell Lines
To obtain a broad understanding of the cytotoxic potential of our derivatives, a panel of well-characterized human cancer cell lines is essential. For this guide, we have selected:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used as a model for breast cancer research.
-
HeLa (Cervical Adenocarcinoma): A robust and widely cultured cell line, valuable for its high proliferation rate.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
The inclusion of multiple cell lines from different tissue origins helps to identify compounds with broad-spectrum activity versus those with lineage-specific effects.
The MTT Assay: A Reliable Metric for Cell Viability
Numerous assays exist for measuring in vitro cytotoxicity, each with its own advantages and limitations.[5][6] For this comparative guide, we have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
Rationale for Selecting the MTT Assay:
-
Principle of Measurement: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[9]
-
Cost-Effectiveness and Simplicity: It is a relatively simple, rapid, and cost-effective method, making it suitable for high-throughput screening of multiple compounds and concentrations.[7]
-
Established Methodology: The MTT assay is a well-established and widely accepted method in cytotoxicity studies, allowing for greater comparability of results across different laboratories.[8][10]
It is important to note that while reliable, the MTT assay can be influenced by compounds that affect mitochondrial respiration. Therefore, unexpected results should be validated with an alternative method, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the step-by-step procedure for evaluating the cytotoxicity of the selected benzoic acid derivatives.
Materials:
-
Selected cancer cell lines (MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Novel benzoic acid derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Workflow:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[11]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoic acid derivatives in a complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plates for 48-72 hours.[11]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate dose-response curves.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative using non-linear regression analysis.
-
Caption: A putative mechanism of action for cytotoxic benzoic acid derivatives.
Conclusion and Future Directions
This guide demonstrates a systematic approach to comparing the in vitro cytotoxicity of novel benzoic acid derivatives. Our findings, based on representative compounds, underscore the critical role of chemical structure in determining biological activity. Specifically, the addition of electron-withdrawing groups like nitro and bulky halogens such as iodine can significantly enhance the cytotoxic potential of the benzoic acid scaffold.
The MTT assay serves as a robust and reliable primary screening tool for these evaluations. Future research should focus on expanding the library of derivatives to further refine the SAR, elucidating the precise molecular mechanisms of action, and advancing the most potent compounds to more complex 3D cell culture models and subsequent in vivo studies.
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A Comparative Guide to the Antimicrobial Spectrum of Prenylated Benzoic Acids for Drug Discovery Professionals
Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development.[1] Prenylated benzoic acids, a class of specialized plant metabolites, have emerged as promising candidates due to their significant antimicrobial activities.[2] This guide provides a comparative analysis of the antimicrobial spectrum of key prenylated benzoic acids, supported by experimental data and standardized methodologies. We delve into the structure-activity relationships that govern their efficacy and present detailed protocols for their evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic potential of this compound class.
The Chemical and Mechanistic Landscape of Prenylated Benzoic Acids
Prenylated benzoic acids are hybrid molecules characterized by a phenolic benzoic acid core and one or more lipophilic prenyl (or geranyl) side chains. This unique structure underpins their primary mechanism of action: disruption of the bacterial cell membrane.[3] The prenyl chain's lipophilicity facilitates insertion into the phospholipid bilayer of the bacterial membrane, while the polar carboxylic acid and hydroxyl groups interact with the membrane surface and aqueous environment.[4] This interference compromises membrane integrity, leading to the leakage of essential cellular components and ultimately, cell death.[5]
Gram-positive bacteria are generally more susceptible to these compounds than Gram-negative bacteria.[6][7] The complex outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, acts as a formidable permeability barrier, restricting the entry of hydrophobic compounds like prenylated benzoic acids.[7][8]
Key structural factors influencing antimicrobial potency include:
-
The Prenyl Group: The length, number, and position of prenyl chains significantly impact lipophilicity and, consequently, the ability to interact with and disrupt the bacterial membrane.[4]
-
Hydroxylation Pattern: The number and position of hydroxyl groups on the benzoic acid ring affect the molecule's polarity and its potential to interact with membrane components.[9]
Methodologies for Assessing Antimicrobial Efficacy
To ensure reliable and reproducible data, standardized methodologies are critical. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[10][11]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents visible microbial growth.[12] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[10][12]
Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M07 Guidelines) [10]
-
Preparation of Compound: Dissolve the test compound (e.g., prenylated benzoic acid) in a suitable solvent (like DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[12][13]
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
Incubation: Add the standardized inoculum to each well containing the serially diluted compound. Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).[12] Incubate the plate at 35-37°C for 18-24 hours.[12][13]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
Causality Note: The use of cation-adjusted MHB is crucial as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of certain antimicrobials by affecting membrane permeability and drug binding. Standardization of the inoculum density is vital because an overly dense inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values.
Caption: Workflow for the Broth Microdilution MIC Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest compound concentration that kills 99.9% of the initial bacterial inoculum.
Experimental Protocol: MBC Assay
-
Perform MIC Assay: First, determine the MIC as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.
Comparative Analysis of Antimicrobial Spectra
The antimicrobial efficacy of prenylated benzoic acids varies significantly based on their specific chemical structures. Below is a comparative summary of MIC values for representative compounds against common bacterial pathogens.
Table 1: Comparative MIC Values (µg/mL) of Prenylated Benzoic Acids against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus mutans |
| Cannabigerolic Acid (CBGA) | 1-2[14] | 2[8] | 2.5[8] |
| Cannabigerol (CBG) | 2-5[8] | 2[8] | 2.5[8] |
| 4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoic acid | Active (data not quantified)[15] | Active (data not quantified)[15] | Not Reported |
| Kuwanon C (Prenylated Flavonoid) | Not Reported | 2-8[4] | Not Reported |
Table 2: Comparative MIC Values (µg/mL) of Prenylated Benzoic Acids against Gram-Negative Bacteria
| Compound | Escherichia coli | Pseudomonas aeruginosa | Neisseria gonorrhoeae |
| Cannabigerolic Acid (CBGA) | >128[8] | 400-1000[6] | 1-2[14] |
| Cannabigerol (CBG) | >128[8] | 400[6] | Not Reported |
| 4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoic acid | Not Reported | Not Reported | Not Reported |
Interpretation of Data
-
Potency against Gram-Positives: Cannabinoid-derived benzoic acids like CBGA and its neutral counterpart CBG demonstrate potent activity against Gram-positive pathogens, including difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA), with MIC values often in the low single-digit µg/mL range.[8][16] This highlights their potential for treating skin and soft tissue infections.
-
Limited Gram-Negative Spectrum: As predicted by their mechanism of action, the efficacy of these compounds against Gram-negative bacteria like E. coli is significantly lower, with MICs often exceeding 128 µg/mL.[6][8] However, some activity is observed against P. aeruginosa and, notably, potent activity against the Gram-negative coccus N. gonorrhoeae, suggesting specific structural features may overcome the outer membrane barrier in certain species.[6][14]
-
Structure-Activity Relationship: The data supports the hypothesis that the prenyl group is crucial for activity. For example, simple 4-hydroxybenzoic acid shows limited activity, while the addition of two prenyl groups, as in 4-hydroxy-3,5-bis(3-methyl-2-butenyl)-benzoic acid, confers significant antibacterial properties.[15][17][18]
Proposed Mechanism of Action: Membrane Disruption
The primary antibacterial mechanism for prenylated phenolics is the disruption of the cytoplasmic membrane's structural and functional integrity.[3][8]
-
Adsorption & Insertion: The lipophilic prenyl chain acts as an anchor, partitioning from the aqueous phase into the hydrophobic core of the bacterial cell membrane.
-
Permeabilization: This insertion disrupts the ordered packing of phospholipid acyl chains, increasing membrane fluidity and permeability.
-
Dissipation of Ion Gradients: The compromised membrane can no longer maintain critical electrochemical gradients, such as the proton motive force, which is essential for ATP synthesis and active transport.[7]
-
Leakage of Cellular Contents: The loss of membrane integrity leads to the leakage of ions (e.g., K⁺), metabolites, and even larger molecules like proteins and nucleic acids, resulting in cell death.[5]
Caption: Proposed mechanism of membrane disruption by prenylated benzoic acids.
Conclusion and Future Directions
Prenylated benzoic acids represent a compelling class of natural products with potent antimicrobial activity, particularly against Gram-positive bacteria. Compounds like CBGA show significant promise, with MICs comparable to conventional antibiotics against challenging pathogens like MRSA. Their membrane-disruptive mechanism of action may also be less prone to the development of resistance compared to antibiotics with specific intracellular targets.
Future research should focus on:
-
Synergistic Studies: Investigating the combination of prenylated benzoic acids with existing antibiotics to potentially restore efficacy against resistant strains.
-
Lead Optimization: Synthesizing novel derivatives to improve the therapeutic index, enhance activity against Gram-negative pathogens, and optimize pharmacokinetic properties.
-
Anti-Biofilm Activity: Many prenylated phenolics have shown the ability to inhibit and eradicate biofilms, a critical factor in chronic and device-related infections.[8][19] This avenue warrants deeper investigation.
By systematically evaluating these compounds using standardized protocols and understanding their structure-activity relationships, the scientific community can unlock their full potential in the fight against antimicrobial resistance.
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Espinel-Ingroff, A. et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]
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Weidner, C. et al. (2013). Amorfrutin B is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties. PubMed. Available at: [Link]
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Saleh, I. et al. (2015). Prenylated benzoic acid derivates from Piper species as source of anti-infective agents. ResearchGate. Available at: [Link]
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Scott, C. et al. (2014). Antiherbivore Prenylated Benzoic Acid Derivatives from Piper kelleyi. ResearchGate. Available at: [Link]
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Gyawali, R. & Ibrahim, S.A. (2014). Natural products as antimicrobial agents. MDPI. Available at: [Link]
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Holler, J. et al. (2015). Amorfrutins Are Natural PPARγ Agonists With Potent Anti-inflammatory Properties. PubMed. Available at: [Link]
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Algethami, F. et al. (2023). Cannabinoids as Antibacterial Agents: A Systematic and Critical Review of In Vitro Efficacy Against Streptococcus and Staphylococcus. University of Canberra. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
